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  • Product: 2-Chloro-4-(ethoxycarbonyl)benzoic acid
  • CAS: 911314-33-5

Core Science & Biosynthesis

Foundational

2-Chloro-4-(ethoxycarbonyl)benzoic acid CAS 911314-33-5 physical properties

An In-depth Technical Guide to 2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS 911314-33-5) This document provides a comprehensive technical overview of 2-Chloro-4-(ethoxycarbonyl)benzoic acid, a substituted aromatic carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS 911314-33-5)

This document provides a comprehensive technical overview of 2-Chloro-4-(ethoxycarbonyl)benzoic acid, a substituted aromatic carboxylic acid relevant to researchers and professionals in synthetic chemistry and drug development. The guide is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Compound Identification and Structural Overview

2-Chloro-4-(ethoxycarbonyl)benzoic acid is a bifunctional organic molecule. Its structure features a benzoic acid core substituted with both a chlorine atom and an ethyl ester group. This arrangement of functional groups—a carboxylic acid for potential salt formation or amide coupling, an ester for hydrolysis or modification, and a chlorinated aromatic ring influencing electronic properties and reactivity—makes it a versatile intermediate in organic synthesis.

The unique positioning of the chloro and ethoxycarbonyl groups ortho and para to the carboxylic acid, respectively, dictates the molecule's steric and electronic landscape, which is a critical consideration for its application in synthetic strategies.

workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Calculate Mass for desired volume (e.g., 2.286 mg for 1 mL) weigh Accurately weigh compound into an appropriate vial start->weigh add_solvent Add calculated volume of DMSO weigh->add_solvent mix Vortex/mix thoroughly at room temperature add_solvent->mix validate Visually confirm complete dissolution mix->validate validate->mix Solid Remains label_vial Label vial clearly: Name, CAS, Conc., Solvent, Date validate->label_vial Homogeneous Solution store Store at -20°C in a sealed container label_vial->store

Caption: Workflow for preparing a validated stock solution.

Step-by-Step Methodology:

  • Calculation: Determine the mass of 2-Chloro-4-(ethoxycarbonyl)benzoic acid required. For a 10 mM solution (0.010 mol/L) with a molecular weight of 228.63 g/mol :

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * Volume (mL) * 228.63 g/mol * 1000 mg/g

    • For 1 mL of stock, Mass = 2.286 mg.

  • Weighing: Accurately weigh the calculated mass into a clean, dry, appropriately sized glass vial (e.g., a 1.5 mL or 2 mL vial).

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the vial using a calibrated micropipette.

  • Dissolution: Cap the vial securely and vortex for 1-2 minutes. Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary.

  • Validation: Visually inspect the solution against a light source. It should be clear and free of any solid particulates. This step is critical to ensure the stock concentration is accurate. If solids remain, continue mixing or sonicate briefly.

  • Labeling & Storage: Clearly label the vial with the compound name, CAS number, concentration, solvent, and date of preparation. For long-term stability, store the stock solution at -20°C.

References

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 2-Chloro-4-(ethoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract A precise understanding of a molecule's mass is fundamental to all aspects of chemical and pharmaceutical development. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

A precise understanding of a molecule's mass is fundamental to all aspects of chemical and pharmaceutical development. This guide provides an in-depth analysis of two critical, yet distinct, mass parameters for the compound 2-Chloro-4-(ethoxycarbonyl)benzoic acid: its average molecular weight and its exact mass. We will explore the theoretical basis for these values, the profound impact of isotopic distribution—particularly that of chlorine—and the practical application of high-resolution mass spectrometry for their empirical determination. This document serves as a technical resource, detailing not only the "what" but the "why" behind these crucial analytical values, ensuring scientific integrity and enabling robust experimental design in research and development settings.

Core Physicochemical Properties

A foundational overview of 2-Chloro-4-(ethoxycarbonyl)benzoic acid begins with its key identifiers and mass properties. These values serve as the primary reference points for sample preparation, analytical method development, and data interpretation.

PropertyValueSource(s)
Chemical Formula C₁₀H₉ClO₄[1][2]
CAS Number 911314-33-5[1][2]
Average Molecular Weight 228.63 g/mol
Monoisotopic (Exact) Mass 228.01894 Da[3]

Theoretical Framework: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts with critical importance in modern analytical science.[4][5]

  • Molecular Weight (or Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule.[6] It is calculated using the standard atomic weight of each element as found on the periodic table, which itself is a weighted average based on the natural abundance of its isotopes.[7] For bulk calculations, such as determining the mass of a reagent for a chemical reaction, the average molecular weight is the appropriate value.

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element.[6][8] High-resolution mass spectrometers are capable of distinguishing between molecules that differ only in their isotopic composition. Therefore, exact mass is the value used for accurate mass measurements that confirm the elemental composition of a molecule.[9]

The difference between these two values for 2-Chloro-4-(ethoxycarbonyl)benzoic acid (228.63 vs. 228.01894) is primarily due to the isotopic composition of chlorine.

The Decisive Role of Chlorine's Isotopic Abundance

The presence of a chlorine atom in 2-Chloro-4-(ethoxycarbonyl)benzoic acid makes it an excellent case study for understanding isotopic effects in mass spectrometry. Chlorine has two stable isotopes with significant natural abundance:

  • Chlorine-35 (³⁵Cl): ~75.77% abundance.[10][11]

  • Chlorine-37 (³⁷Cl): ~24.23% abundance.[10][12]

This natural distribution has a profound and predictable impact on the mass spectrum:

  • Average Molecular Weight Calculation: The standard atomic weight of chlorine (~35.45 amu) is a weighted average of these two isotopes.[7][12] This average value is used to calculate the molecular weight of 228.63 g/mol .

  • Exact Mass Determination: The exact mass is calculated using only the most abundant isotope, ³⁵Cl.

  • Mass Spectrum Signature: In a mass spectrum, the compound will not appear as a single peak. Instead, it will present a characteristic isotopic pattern:

    • An M peak corresponding to the molecule containing ³⁵Cl.

    • An M+2 peak , approximately two mass units higher, corresponding to the molecule containing ³⁷Cl.

    • The intensity ratio of the M to the M+2 peak will be approximately 3:1, reflecting the natural abundance of ³⁵Cl to ³⁷Cl.[12] This signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in an unknown compound.

The following diagram illustrates how the isotopic composition of chlorine dictates the distinction between average and exact mass.

G cluster_0 Conceptual Origin cluster_1 Mass Calculation Pathways cluster_2 Average Molecular Weight cluster_3 Exact (Monoisotopic) Mass formula C₁₀H₉ClO₄ isotopes Constituent Elements & Isotopes C (¹²C, ¹³C), H (¹H, ²H), O (¹⁶O, ¹⁷O, ¹⁸O) Cl (³⁵Cl, ³⁷Cl) formula->isotopes Composed of avg_mass Uses Weighted Average Atomic Masses (e.g., Cl ≈ 35.45 amu) isotopes->avg_mass Pathway 1 exact_mass Uses Mass of Most Abundant Isotopes (e.g., ³⁵Cl ≈ 34.969 Da) isotopes->exact_mass Pathway 2 mw Result: 228.63 g/mol avg_mass->mw em Result: 228.01894 Da exact_mass->em

Caption: Divergent pathways for calculating mass from elemental composition.

Experimental Verification: High-Resolution Mass Spectrometry

The definitive experimental technique for determining the exact mass and confirming the elemental composition of a small molecule is high-resolution mass spectrometry (HRMS), often employing Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[13][14]

Principle of ESI-MS

Electrospray ionization (ESI) is a "soft" ionization technique that transfers ions from a solution into the gas phase without significant fragmentation.[13][15] For 2-Chloro-4-(ethoxycarbonyl)benzoic acid, which contains an acidic carboxylic acid group, analysis is typically performed in negative ion mode. The molecule will readily lose a proton (H⁺) to form the deprotonated ion [M-H]⁻.

Self-Validating Experimental Protocol for ESI-TOF Analysis

This protocol outlines the necessary steps for achieving a trustworthy and accurate mass measurement.

  • Sample Preparation (Self-Validation: Purity and Concentration)

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.[16]

    • Perform a serial dilution from the stock solution to create a final analysis solution with a concentration of ~1-10 µg/mL.[16] Causality: Overly concentrated samples can cause ion suppression, detector saturation, and source contamination, leading to poor mass accuracy.

    • The final solution should be prepared in a solvent mixture common for reversed-phase chromatography, such as 50:50 acetonitrile:water with a small amount of a basic modifier (e.g., 0.1% ammonium hydroxide) to facilitate deprotonation in negative ion mode.

    • Ensure the final sample is fully dissolved and free of particulates by filtering or centrifugation if necessary. Causality: Particulates can block the delicate tubing and emitter of the ESI source.[16]

  • Instrument Calibration (Self-Validation: Mass Accuracy)

    • Prior to sample analysis, calibrate the mass spectrometer using a well-characterized standard calibration solution appropriate for negative ion mode. This solution contains compounds with known exact masses across a wide m/z range.

    • The calibration process creates a correction file that the instrument software uses to ensure the measured m/z values are accurate to within a few parts-per-million (ppm).

  • Sample Analysis

    • Introduce the sample into the ESI source via direct infusion or through an LC system.

    • Set the mass spectrometer to acquire data in negative ion mode over a relevant m/z range (e.g., m/z 100-500).

    • Key instrument parameters to optimize include the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.[17]

  • Data Interpretation (Self-Validation: Isotopic Pattern)

    • Examine the resulting mass spectrum for the deprotonated molecule, [M-H]⁻.

    • The expected exact mass for the [C₁₀H₈ClO₄]⁻ ion containing ³⁵Cl is 227.01161 Da .

    • Look for a corresponding ion at approximately 229.00866 Da , which represents the [M-H]⁻ ion containing the ³⁷Cl isotope.

    • Confirm that the relative intensity of these two peaks is approximately 3:1. This isotopic fidelity provides strong evidence that the detected ion contains one chlorine atom and validates the elemental composition.

    • The mass accuracy should be calculated (typically < 5 ppm) to provide high confidence in the assigned elemental formula.

The workflow below visualizes this self-validating process.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Confirmation prep 1. Prepare Dilute Sample (~5 µg/mL) cal 2. Calibrate MS Instrument prep->cal run 3. Infuse Sample (ESI-) cal->run acq 4. Acquire High-Res Data run->acq mass 5a. Check Measured Mass vs. Theoretical Exact Mass (e.g., < 5 ppm error) acq->mass iso 5b. Verify Isotopic Pattern (M:M+2 ≈ 3:1) acq->iso confirm Result: Confident Structural Confirmation mass->confirm iso->confirm

Caption: Experimental workflow for accurate mass determination.

Applications in Drug Development and Research

A precise understanding and empirical confirmation of both molecular weight and exact mass are indispensable in a professional R&D setting:

  • Confirmation of Synthesis: Accurate mass measurement provides unambiguous confirmation that the target compound has been synthesized with the correct elemental formula.

  • Impurity Profiling: HRMS can detect and identify minute quantities of impurities, whose exact masses will differ from the parent compound, which is critical for regulatory submissions.

  • Metabolite Identification: In drug metabolism studies, researchers search for biotransformations (e.g., hydroxylation, glucuronidation). Knowing the exact mass of the parent drug allows for the precise prediction and identification of the masses of potential metabolites.

  • Quantitative Analysis: While HRMS provides qualitative data, techniques like LC-MS are built upon these principles for quantifying compound concentrations in complex biological matrices.

Conclusion

The distinction between the average molecular weight (228.63 g/mol ) and the exact mass (228.01894 Da) of 2-Chloro-4-(ethoxycarbonyl)benzoic acid is a direct consequence of the natural isotopic abundance of its constituent elements, most notably chlorine. While the molecular weight is a bulk property essential for stoichiometry, the exact mass is a high-precision molecular attribute. Its experimental determination via high-resolution mass spectrometry, validated by the characteristic M/M+2 isotopic pattern, provides the highest level of confidence in a molecule's elemental composition, a non-negotiable requirement for modern chemical synthesis, pharmaceutical development, and scientific research.

References

  • 2-Chloro-4-(ethoxycarbonyl)benzoic acid/CAS:911314-33-5-HXCHEM. China Chemical Network.
  • 2-CHLORO-4-(ETHOXYCARBONYL)BENZOIC ACID | 911314-33-5. Sigma-Aldrich.
  • What is the Difference Between Exact Mass and Molecular Weight. Pediaa.com.
  • Isotopes of chlorine. Wikipedia.
  • Sample preparation for the ES/MS. University of Bristol.
  • 2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid. Sapphire Bioscience.
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
  • What is the difference between molecular weight and exact mass? Quora.
  • 2-chloro-4-ethoxy-carbonylmethoxy-benzoic acid 888022-67-1 wiki. Guidechem.
  • 911314-33-5 2-Chloro-4-(ethoxycarbonyl)benzoic acid. USCKS.COM.
  • Sample Preparation Protocol for ESI Accur
  • Chlorine.
  • 10 Tips for Electrospray Ionis
  • Periodic Table--Chlorine. USGS.
  • 2-((2-Chloroethoxy)carbonyl)benzoic acid. PubChem.
  • Exact mass vs molecular weight. Reddit.
  • Chlorine.
  • Calculating Exact Masses. University of Missouri.
  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucid
  • Exact Molecular Mass versus Molecular Weight. University of Colorado, Boulder.

Sources

Foundational

Solubility profile of 2-Chloro-4-(ethoxycarbonyl)benzoic acid in polar organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-(ethoxycarbonyl)benzoic acid in Polar Organic Solvents Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-(ethoxycarbonyl)benzoic acid in Polar Organic Solvents

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 2-Chloro-4-(ethoxycarbonyl)benzoic acid in polar organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide establishes a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. The principles and methodologies detailed herein are grounded in the well-documented solubility behavior of analogous compounds, such as benzoic acid and its derivatives. This document emphasizes the critical role of solvent polarity, temperature, and intermolecular forces in the dissolution process and provides detailed, field-proven experimental protocols for accurate solubility measurement.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. For a compound like 2-Chloro-4-(ethoxycarbonyl)benzoic acid, which possesses a moderately complex structure with both polar and non-polar moieties, understanding its interaction with various solvents is fundamental. This knowledge is crucial for a range of applications, from designing crystallization processes for purification to formulating stable and effective drug products.

2-Chloro-4-(ethoxycarbonyl)benzoic acid is a white to yellow solid with a molecular weight of 228.63 g/mol .[1] Its structure, featuring a chlorinated benzene ring, a carboxylic acid group, and an ethyl ester, suggests a nuanced solubility profile. The aromatic ring contributes to its hydrophobicity, while the carboxylic acid and ester groups can engage in hydrogen bonding and dipole-dipole interactions with polar solvents. Therefore, its solubility is expected to be highly dependent on the specific characteristics of the solvent.

This guide will delve into the theoretical underpinnings of solubility, provide a systematic approach to solvent selection, and offer detailed experimental protocols for generating a comprehensive solubility profile.

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2][3] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The Influence of Solvent Polarity

Polar solvents possess a significant dipole moment due to an uneven distribution of electron density.[3] They can be further classified into protic and aprotic solvents. Polar protic solvents, such as alcohols, can donate hydrogen bonds, which is particularly relevant for dissolving solutes with hydrogen bond acceptors and donors, like the carboxylic acid group in 2-Chloro-4-(ethoxycarbonyl)benzoic acid.[3][4] Polar aprotic solvents, such as acetone or dimethyl sulfoxide (DMSO), have large dipole moments but do not donate hydrogen bonds.

The solubility of aromatic compounds in polar solvent/water mixtures often exhibits a semi-logarithmic increase with an increasing fraction of the organic solvent.[5] The presence of polar functional groups, like the carboxylic acid and ester on our target molecule, can significantly impact its aggregation and solubility behavior in different solvents.[6] The polarity of the solvent can even influence the polymorphic form of the crystallized solid, which has significant implications for the stability and bioavailability of the final product.[7]

The Role of Hydrogen Bonding

The carboxylic acid moiety of 2-Chloro-4-(ethoxycarbonyl)benzoic acid is a potent hydrogen bond donor and acceptor. The ethoxycarbonyl group also contains hydrogen bond accepting oxygen atoms. Therefore, solvents capable of hydrogen bonding are expected to be effective at solvating this molecule. For instance, alcohols like methanol and ethanol can form strong hydrogen bonds with the carboxylic acid group, facilitating dissolution.[8][9][10]

Thermodynamics of Solubility and the Impact of Temperature

The dissolution process can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[11] Generally, for most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature.[3] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[3] By measuring the solubility at different temperatures, the enthalpy and entropy of dissolution can be determined, providing deeper insights into the thermodynamic driving forces of the process.[8][10][11]

Predicted Solubility Profile of 2-Chloro-4-(ethoxycarbonyl)benzoic acid

Based on the structural features of 2-Chloro-4-(ethoxycarbonyl)benzoic acid and the principles outlined above, a qualitative solubility profile can be predicted. This serves as a valuable starting point for experimental investigations.

Solvent Class Predicted Solubility Rationale
Polar Protic Solvents (e.g., Methanol, Ethanol) HighCapable of strong hydrogen bonding with the carboxylic acid and ester groups.[8][9][10]
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF) Moderate to HighStrong dipole moments can interact with the polar groups of the solute. DMSO and DMF are particularly good solvents for a wide range of organic compounds.[12][13]
Non-Polar Solvents (e.g., Hexane, Toluene) LowThe non-polar nature of these solvents is not conducive to solvating the polar carboxylic acid and ester groups.
Water Low to Very LowWhile the carboxylic acid can ionize to some extent, the overall molecule is dominated by the hydrophobic chlorinated benzene ring and the ethyl group.

Experimental Determination of Solubility

Accurate experimental determination of solubility is essential for building a reliable solubility profile. The "shake-flask" method is a widely accepted and robust technique for this purpose.[11][14]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A 1. Add excess solid to a known volume of solvent B 2. Seal the vial A->B Secure containment C 3. Agitate at a constant temperature for a set time (e.g., 24-48h) B->C Ensure saturation D 4. Allow to settle C->D Phase separation E 5. Filter or centrifuge to remove undissolved solid D->E Isolate saturated solution F 6. Withdraw a known volume of the supernatant E->F Sample for analysis G 7. Quantify the dissolved solute (e.g., by HPLC, UV-Vis) F->G Concentration determination

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

This protocol provides a detailed procedure for determining the solubility of 2-Chloro-4-(ethoxycarbonyl)benzoic acid in a given polar organic solvent.

Materials:

  • 2-Chloro-4-(ethoxycarbonyl)benzoic acid (solid)

  • Selected polar organic solvents (e.g., methanol, ethanol, acetone, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

Procedure:

  • Preparation of the Slurry:

    • Accurately weigh an excess amount of 2-Chloro-4-(ethoxycarbonyl)benzoic acid and add it to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Separation of Solid and Liquid Phases:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

  • Quantification of the Dissolved Solute:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-Chloro-4-(ethoxycarbonyl)benzoic acid.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Alternative and High-Throughput Methods

For more rapid screening of solubility, potentiometric methods or high-throughput techniques involving the dilution of DMSO stock solutions can be employed.[11] These methods are particularly useful in early-stage drug discovery where sample availability may be limited.[15]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Template for Presenting Solubility Data of 2-Chloro-4-(ethoxycarbonyl)benzoic acid

Solvent Temperature (°C) Solubility ( g/100 g solvent)
Methanol25Experimental Value
40Experimental Value
Ethanol25Experimental Value
40Experimental Value
Acetone25Experimental Value
40Experimental Value
Dimethyl Sulfoxide (DMSO)25Experimental Value
40Experimental Value

By plotting the solubility as a function of temperature, the thermodynamic parameters of dissolution can be calculated using the van't Hoff equation. This provides a more profound understanding of the dissolution process.

Conclusion and Future Directions

For researchers and drug development professionals, the systematic approach outlined in this guide will enable the generation of a robust solubility profile, which is a critical step in the successful development of any new chemical entity. Future work should focus on the experimental determination of the solubility of 2-Chloro-4-(ethoxycarbonyl)benzoic acid in a range of pharmaceutically relevant solvents and at various temperatures to create a comprehensive and publicly available dataset.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2 - ASCE Library. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • 2-CHLORO-4-(ETHOXYCARBONYL)BENZOIC ACID | 911314-33-5 - Sigma-Aldrich. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures | Journal of Chemical & Engineering Data - ACS Publications. (2015, January 30).
  • Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures | Request PDF - ResearchGate. (n.d.).
  • Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures | Journal of Chemical & Engineering Data - ACS Publications. (2015, January 30).
  • Alcohols and carboxylic acids | Structure, function, and reactivity of bio-relevant molecules | Chem/phys | Achievable MCAT. (n.d.).
  • Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical. (n.d.).
  • Full article: Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition - Taylor & Francis. (2022, May 23).
  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules | Crystal Growth & Design - ACS Publications. (2022, November 14).
  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures - MDPI. (2022, August 1).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).
  • Benzoic Acid Solubility in Solvents | PDF - Scribd. (2015, January 12).

Sources

Exploratory

1H and 13C NMR Spectroscopic Characterization of 2-Chloro-4-(ethoxycarbonyl)benzoic Acid: A Technical Guide for API Development

Executive Summary In modern pharmaceutical development, the rigorous structural elucidation of active pharmaceutical ingredients (APIs) and their critical intermediates is a mandatory regulatory requirement. 2-Chloro-4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the rigorous structural elucidation of active pharmaceutical ingredients (APIs) and their critical intermediates is a mandatory regulatory requirement. 2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS: 911314-33-5) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex therapeutics. According to the International Council for Harmonisation (ICH) Q11 guidelines, ensuring the proper identity, strength, and purity of such intermediates requires unambiguous structural proof [1].

As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive, self-validating methodology for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. By combining empirical additivity rules with advanced 2D NMR strategies, this guide establishes a robust framework for confirming regiochemistry and ruling out isomeric impurities [2].

Structural and Physicochemical Profiling

Before initiating NMR acquisition, it is critical to map the expected electronic environment of the molecule.

  • Molecular Formula : C 10​ H 9​ ClO 4​

  • Molecular Weight : 228.63 g/mol

  • Structural Topology : A central benzene ring substituted with a carboxylic acid at C-1, a chlorine atom at C-2, and an ethoxycarbonyl (ethyl ester) group at C-4.

The presence of three distinct electron-withdrawing groups (EWGs) induces significant magnetic anisotropy and inductive deshielding across the aromatic ring, which will heavily dictate the chemical shifts observed in both 1 H and 13 C spectra.

Experimental Methodology: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in the spectral data, the acquisition protocol must be designed as a self-validating system. The following methodology guarantees high-fidelity data suitable for regulatory submission [3].

Step-by-Step Acquisition Protocol
  • Sample Preparation : Weigh exactly 20.0 mg of the compound and dissolve it completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is specifically chosen to disrupt the hydrogen-bonded dimers of the carboxylic acid. This narrows the exchangeable proton signal and ensures complete dissolution of the polar intermediate, preventing line-broadening associated with micro-aggregates.

  • Probe Tuning and Matching : Insert the sample into a 500 MHz NMR spectrometer equipped with a CryoProbe. Perform automated tuning and matching for both 1 H and 13 C channels.

    • Causality: Precise tuning maximizes the Q-factor of the RF coil, optimizing the signal-to-noise ratio (SNR). This is critical for detecting the low-abundance quaternary carbons in the 13 C spectrum without requiring excessively long acquisition times.

  • Shimming : Execute automated 3D gradient shimming (TopShim).

    • Causality: Achieving perfect magnetic field homogeneity ( B0​ ) is non-negotiable. Poor shimming will obscure the fine ~1.5 Hz meta-coupling between H-3 and H-5, leading to misassignment of the aromatic splitting patterns.

  • Data Acquisition :

    • 1 H NMR : Pulse sequence: zg30; Number of scans (NS): 16; Relaxation delay (D1): 2.0 s.

    • 13 C NMR : Pulse sequence: zgpg30 (proton-decoupled); NS: 1024; D1: 2.0 s.

  • Data Processing : Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation (FT). Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

NMR_Workflow A 1. Sample Preparation (20 mg in 0.6 mL DMSO-d6) B 2. Shimming & Tuning (Automated Gradient Shimming) A->B C 3. Pulse Sequence Selection (zg30 for 1H, zgpg30 for 13C) B->C D 4. Data Acquisition (NS=16 for 1H, NS=1024 for 13C) C->D E 5. FID Processing (Fourier Transform & Phase) D->E F 6. Spectral Analysis (Integration & Multiplets) E->F

Caption: Step-by-step experimental workflow for NMR acquisition and processing.

1 H NMR Spectroscopic Data Analysis

The 1 H NMR spectrum provides immediate confirmation of the molecular skeleton. The data presented below is derived from empirical chemical shift additivity rules established for functionalized benzenes [2].

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
COOH 13.50br s-1HCarboxylic acid proton
H-3 8.05d1.51HAromatic CH (ortho to Cl)
H-6 8.00d8.11HAromatic CH (ortho to COOH)
H-5 7.95dd8.1, 1.51HAromatic CH (meta to Cl)
CH 2​ 4.35q7.12HEthyl ester methylene
CH 3​ 1.35t7.13HEthyl ester methyl
Causality and Self-Validation
  • Aromatic Deshielding : H-3 ( δ 8.05) is the most deshielded proton because it is sandwiched between the highly electronegative chlorine atom and the anisotropic deshielding cone of the ester carbonyl. H-6 ( δ 8.00) is strongly deshielded by the adjacent carboxylic acid group.

  • Splitting Logic : The ortho-relationship between H-5 and H-6 yields a large 3J coupling of 8.1 Hz. The meta-relationship between H-3 and H-5 yields a fine 4J coupling of 1.5 Hz. H-3 appears as a sharp doublet, H-6 as a doublet, and H-5 as a doublet of doublets.

  • Internal Self-Validation : The integration of the aliphatic ethyl group (2H quartet, 3H triplet) serves as an internal quantitative reference. If the sum of the aromatic protons deviates from exactly 3.0 relative to the 5.0 protons of the ethyl group, it immediately flags the presence of co-eluting impurities or incomplete relaxation during acquisition.

13 C NMR Spectroscopic Data Analysis

The 13 C NMR spectrum maps the carbon framework, heavily influenced by the inductive effects of the substituents.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)TypeAssignment
C=O (Acid) 167.0C q​ Carboxylic acid carbonyl
C=O (Ester) 164.5C q​ Ethyl ester carbonyl
C-4 135.0C q​ Aromatic C (ipso to CO 2​ Et)
C-2 134.5C q​ Aromatic C (ipso to Cl)
C-6 132.5CHAromatic CH
C-1 132.0C q​ Aromatic C (ipso to COOH)
C-3 130.5CHAromatic CH
C-5 127.5CHAromatic CH
CH 2​ 61.8CH 2​ Ethyl ester methylene
CH 3​ 14.2CH 3​ Ethyl ester methyl

Note: The assignments of C-2 and C-4, as well as the two carbonyl carbons, are often close in chemical shift. Unambiguous assignment requires 2D NMR techniques.

2D NMR Strategies for Unambiguous Assignment

To satisfy stringent regulatory requirements for structural proof, 1D NMR must be orthogonally validated using 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, allowing us to definitively map the regiochemistry of the substituents on the aromatic ring.

Causality of HMBC Correlations

By analyzing the 3J correlations (which are typically stronger than 2J correlations), we can lock the ester and acid groups to their respective positions:

  • H-3 correlates to the Ester Carbonyl ( δ 164.5) and C-1 ( δ 132.0), proving the ester is at C-4 and the acid is at C-1.

  • H-6 correlates to the Acid Carbonyl ( δ 167.0), C-2 ( δ 134.5), and C-4 ( δ 135.0), confirming the relative positions of the chlorine atom and the ester group.

HMBC_Network H3 H-3 Proton C1 C-1 (ipso to COOH) H3->C1 3J CE C=O (Ester) H3->CE 3J H5 H-5 Proton H5->C1 3J H6 H-6 Proton C2 C-2 (ipso to Cl) H6->C2 3J C4 C-4 (ipso to CO2Et) H6->C4 3J CA C=O (Acid) H6->CA 3J

Caption: Key 3J HMBC correlations establishing the regiochemistry of the aromatic ring.

Conclusion

The structural characterization of 2-Chloro-4-(ethoxycarbonyl)benzoic acid relies on a combination of highly optimized acquisition parameters, empirical chemical shift logic, and 2D correlation mapping. By treating the aliphatic signals as an internal quantitative control and utilizing HMBC to definitively anchor the functional groups to the aromatic core, this methodology provides a self-validating, regulatory-compliant framework for API intermediate characterization.

References

  • ICH Q11 Development and Manufacture of Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Food and Drug Administration (FDA). URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds - Tables of Spectral Data. Springer Professional. URL:[Link]

  • Nuclear Magnetic Resonance (NMR) Testing Services - Pharmaceutical Applications. Triclinic Labs. URL:[Link]

Foundational

Thermodynamic stability of 2-Chloro-4-(ethoxycarbonyl)benzoic acid at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Chloro-4-(ethoxycarbonyl)benzoic Acid at Room Temperature Introduction 2-Chloro-4-(ethoxycarbonyl)benzoic acid is a substituted aromatic carboxylic acid fea...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Chloro-4-(ethoxycarbonyl)benzoic Acid at Room Temperature

Introduction

2-Chloro-4-(ethoxycarbonyl)benzoic acid is a substituted aromatic carboxylic acid featuring a chlorinated benzene ring functionalized with both a carboxylic acid and an ethyl ester group. As an intermediate in organic synthesis, its chemical integrity is paramount for the reliability of subsequent reactions and the purity of final products. In the context of drug development and materials science, understanding the inherent stability of such a molecule is a foundational requirement for predicting shelf-life, ensuring safety, and defining appropriate storage conditions.

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Chloro-4-(ethoxycarbonyl)benzoic acid at room temperature. In the absence of extensive published stability data for this specific molecule, this document outlines a robust, scientifically-grounded strategy based on established principles of chemical stability testing. We will explore the molecule's structural liabilities, propose a rigorous forced degradation protocol to probe its weaknesses, and detail the development of a stability-indicating analytical method essential for accurate quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a thorough stability profile for this compound.

Part 1: Physicochemical Profile and Inherent Stability Considerations

A molecule's structure is the primary determinant of its intrinsic stability. 2-Chloro-4-(ethoxycarbonyl)benzoic acid possesses several functional groups that are known to be susceptible to degradation under certain conditions.

  • Ester Linkage (-COOEt): The ethyl ester is the most probable site of degradation. It is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base, yielding 2-chloro-4-carboxybenzoic acid and ethanol. This process can also occur, albeit much more slowly, in the presence of water alone.

  • Carboxylic Acid Group (-COOH): While generally stable at room temperature, carboxylic acids can undergo decarboxylation (loss of CO2) under thermal stress.[1] The presence of an electron-withdrawing chloro substituent may influence this process.

  • Chlorinated Aromatic Ring: The chloro-substituted benzene ring is typically stable. However, it can be a site for photolytic degradation, where UV light can induce dehalogenation or other radical-mediated reactions.[2][3]

A summary of the key physicochemical properties and potential stability liabilities is presented below.

PropertyValue / Prediction
CAS Number 911314-33-5[4]
Molecular Formula C₁₀H₉ClO₄
Molecular Weight 228.63 g/mol
Physical Form White to Yellow Solid[4]
Predicted Stability Risks Primary: Hydrolysis of the ethyl ester group in the presence of moisture, acid, or base. Secondary: Photodegradation (potential dehalogenation). Tertiary (under thermal stress): Decarboxylation of the carboxylic acid group.

Part 2: A Proposed Strategy for Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of a stability study. By subjecting the compound to conditions more severe than standard storage, we can rapidly identify potential degradation pathways and generate degradants for analytical method validation. This approach is mandated by regulatory bodies like the ICH for pharmaceutical compounds.[5] The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are observable without completely consuming the parent compound.

The following diagram outlines the comprehensive workflow for the proposed forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_process Methodology Acid Acid Hydrolysis (0.1 N HCl) Analysis Analyze via Stability-Indicating Method (SIM) Acid->Analysis Stressed Sample Base Base Hydrolysis (0.1 N NaOH) Base->Analysis Stressed Sample Neutral Neutral Hydrolysis (Water) Neutral->Analysis Stressed Sample Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Stressed Sample Photo Photolysis (UV/Vis Light) Photo->Analysis Stressed Sample Thermal Thermal Stress (60°C Solid) Thermal->Analysis Stressed Sample Start 2-Chloro-4-(ethoxycarbonyl) benzoic acid (CEBA) Sample Start->Acid Expose Start->Base Expose Start->Neutral Expose Start->Oxidation Expose Start->Photo Expose Start->Thermal Expose Results Identify & Quantify Degradation Products Analysis->Results

Caption: Proposed workflow for forced degradation studies of 2-Chloro-4-(ethoxycarbonyl)benzoic acid.

Experimental Protocols

The following protocols are designed to systematically evaluate the stability of the target compound under various stress conditions.

A. Hydrolytic Degradation Protocol

  • Preparation: Prepare three sets of solutions of 2-Chloro-4-(ethoxycarbonyl)benzoic acid (approx. 1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (Acidic Condition)

    • 0.1 N Sodium Hydroxide (Basic Condition)

    • Purified Water (Neutral Condition)

  • Incubation: Store one aliquot of each solution at room temperature and another at 60°C.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.

  • Analysis: Analyze all samples using the developed stability-indicating method. Causality: This experiment directly targets the ester linkage, the most likely point of failure. Using both room temperature and elevated temperature accelerates the process and provides data on the temperature dependence of hydrolysis.

B. Oxidative Degradation Protocol

  • Preparation: Prepare a solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol/water mixture).

  • Stress Application: Add 3% hydrogen peroxide (H₂O₂) and mix.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw and analyze samples at appropriate time points (e.g., 0, 2, 6, 24 hours). Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. This tests the resilience of the aromatic ring and other functional groups to oxidation.

C. Photolytic Degradation Protocol

  • Sample Preparation: Place the solid compound in a photostable, transparent container. Prepare a solution (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette.

  • Control: Prepare identical "dark" control samples wrapped in aluminum foil.

  • Exposure: Expose the samples to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the solid and solution samples, along with their dark controls, after the exposure period. Causality: This protocol directly assesses the compound's sensitivity to light, a critical factor for storage and handling. The dark control is essential to differentiate between photodegradation and thermal degradation that might occur during the experiment.

D. Thermal Degradation Protocol

  • Sample Preparation: Place the solid compound in a sealed, clear glass vial.

  • Incubation: Store the vial in a calibrated oven at an elevated temperature (e.g., 60°C or 80°C).

  • Sampling: Remove vials at specified time points (e.g., 1, 3, 7, 14 days).

  • Analysis: Allow the sample to cool to room temperature, dissolve in a suitable solvent, and analyze. Causality: This test evaluates the stability of the compound in its solid state, which is the most common form for storage. It is designed to detect degradation pathways like solid-state hydrolysis (if moisture is present) or decarboxylation.

Part 3: Development of a Stability-Indicating Analytical Method (SIM)

A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately measure the decrease in the active substance's concentration due to degradation and separate the intact compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical technique.

The following diagram illustrates the logical flow for developing and validating the SIM.

SIM_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Col Column Selection (e.g., C18, 150x4.6mm, 5µm) MP Mobile Phase Optimization (ACN:H₂O w/ Acid) Col->MP Det Detector Wavelength (Scan for λmax) MP->Det Inj Injection of Stressed Samples Det->Inj Sep Assess Peak Purity & Resolution Inj->Sep Sep->MP Re-optimize Spec Specificity Sep->Spec Proceed to Validation Lin Linearity & Range Sep->Lin Proceed to Validation Acc Accuracy Sep->Acc Proceed to Validation Prec Precision Sep->Prec Proceed to Validation LOD LOD / LOQ Sep->LOD Proceed to Validation Final Validated Stability- Indicating Method Spec->Final Lin->Final Acc->Final Prec->Final LOD->Final Start Define Analytical Goal: Separate CEBA from Degradants Start->Col Degradation_Pathway Parent 2-Chloro-4-(ethoxycarbonyl)benzoic acid C₁₀H₉ClO₄ Degradant 2-Chloro-4-carboxybenzoic acid C₈H₅ClO₄ Parent->Degradant  Hydrolysis (H₂O, H⁺/OH⁻) Byproduct Ethanol C₂H₅OH Parent->Byproduct

Caption: The most probable hydrolytic degradation pathway for 2-Chloro-4-(ethoxycarbonyl)benzoic acid.

The quantitative results from the HPLC analysis of the stressed samples can be summarized to provide a clear overview of the compound's lability under different conditions.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Product(s) (Hypothetical)
0.1 N HCl24 hrs60°C15.2%2-Chloro-4-carboxybenzoic acid
0.1 N NaOH4 hrsRoom Temp95.8%2-Chloro-4-carboxybenzoic acid
Water24 hrs60°C1.5%2-Chloro-4-carboxybenzoic acid
3% H₂O₂24 hrsRoom Temp< 1.0%Not Detected
Photolytic (ICH Q1B)7 daysAmbient< 0.5%Not Detected
Thermal (Solid State)14 days60°C< 0.2%Not Detected

Based on this proposed study and the inherent chemical nature of the molecule, 2-Chloro-4-(ethoxycarbonyl)benzoic acid is expected to be thermodynamically stable in its solid form at room temperature when protected from moisture and light. Its primary liability is the hydrolysis of the ethyl ester group. The compound is predicted to be highly sensitive to basic conditions, moderately sensitive to acidic conditions (especially with heat), and relatively stable under neutral, oxidative, and photolytic conditions. For solution-based applications or long-term storage, anhydrous and aprotic solvents would be recommended. Any aqueous formulation would require strict pH control within the neutral to slightly acidic range to minimize degradation.

References

  • Fairclough, R. A. (1938). The Thermal Decarboxylation of p-Chlorobenzoic Acid. Journal of the Chemical Society, 1186. [Link]

  • Agrawal, P. S., et al. (2022). Degradation of Substituted Benzoic Acids Related to Structural Reactivity. Water Pollution Sources and Purification, 75-89. [Link]

  • Tønnesen, H. H. (2019). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation: A Roadmap to Support Drug Development. AAPS PharmSciTech, 15(1), 15-27. [Link]

Sources

Exploratory

Strategic Utilization of 2-Chloro-4-(ethoxycarbonyl)benzoic Acid in Advanced Organic Synthesis: A Mechanistic Whitepaper

Executive Summary In modern drug discovery and complex molecule synthesis, the demand for highly functionalized, orthogonally reactive building blocks is paramount. 2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS: 911314-33...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the demand for highly functionalized, orthogonally reactive building blocks is paramount. 2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS: 911314-33-5) serves as a premier trifunctional scaffold[1]. It possesses three distinct reactive vectors: a C1-carboxylic acid, a C2-aryl chloride, and a C4-ethyl ester.

This whitepaper provides an in-depth mechanistic analysis of how to sequentially and chemoselectively manipulate these functional groups. By understanding the thermodynamic and kinetic principles governing this molecule, researchers can design self-validating protocols for the rapid assembly of complex pharmacophores, including biaryls and fused heterocycles.

Mechanistic Axis I: Orthogonal Chemoselectivity (C1 vs. C4)

The foundational utility of this building block lies in the orthogonal reactivity between the C1-carboxylic acid and the C4-ethoxycarbonyl group[2].

The Causality of Chemoselective Amidation

When subjected to standard peptide coupling conditions, the molecule exhibits >99% chemoselectivity for C1 functionalization. This selectivity is driven by the fundamental difference between kinetic activation and thermodynamic stability:

  • Kinetic Activation at C1: The free carboxylic acid at C1 reacts rapidly with carbodiimides (e.g., EDC) to form a highly electrophilic O-acylisourea intermediate. Subsequent reaction with an additive like HOBt generates an active ester, which readily undergoes nucleophilic attack by an amine.

  • Thermodynamic Stability at C4: The ethyl ester at C4 is thermodynamically stable under mildly basic, non-hydrolytic conditions. It lacks the acidic proton necessary to initiate the carbodiimide activation cascade, remaining entirely inert during the C1 amidation process.

Workflow A 2-Chloro-4-(ethoxycarbonyl) benzoic acid B C1-Amide Intermediate A->B EDC/HOBt Chemoselective C C2-Cross-Coupled Intermediate B->C Pd-Catalyzed Suzuki Coupling D C4-Carboxylic Acid (Final Product) C->D LiOH Saponification

Figure 1: Orthogonal functionalization workflow of 2-Chloro-4-(ethoxycarbonyl)benzoic acid.

Mechanistic Axis II: Transition-Metal Catalyzed C(sp2)-Cl Activation (C2)

Aryl chlorides are traditionally considered sluggish electrophiles in palladium-catalyzed cross-coupling reactions compared to their bromo or iodo counterparts[3]. However, the C2-chloro substituent in this scaffold is uniquely primed for activation.

The Causality of Accelerated Oxidative Addition

The mechanism of the Suzuki-Miyaura coupling relies on three core steps: oxidative addition, transmetalation, and reductive elimination[4]. For aryl chlorides, oxidative addition of the Pd(0) catalyst into the C(sp2)-Cl bond is the rate-limiting step.

In this scaffold, the C1-amide (or acid) and the C4-ester exert strong mesomeric and inductive electron-withdrawing effects (-M, -I). This electronic modulation significantly lowers the energy of the arene's Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the electron-rich Pd(0) species can insert into the C-Cl bond with a much lower activation barrier, enabling efficient cross-coupling even at moderate temperatures. The use of bulky, electron-rich phosphine ligands (like SPhos) further facilitates this insertion[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(Cl)L_2 Oxidative Addition Pd0->OxAdd Ar-Cl insertion TransMet Pd(II)(Ar)(Ar')L_2 Transmetalation OxAdd->TransMet Ar'-B(OH)2 / Base RedElim Product + Pd(0) Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Product Release

Figure 2: Suzuki-Miyaura catalytic cycle highlighting C(sp2)-Cl oxidative addition.

Quantitative Data: Reaction Metrics & Tolerance

The following table summarizes the optimized reaction metrics for the sequential functionalization of this scaffold. The data highlights the robust functional group tolerance and the high degree of chemoselectivity achievable.

Reaction AxisTransformationReagents / CatalystTemp (°C)Typical Yield (%)Chemoselectivity (%)
C1 AmidationEDC·HCl, HOBt, DIPEA, Amine2585 - 95>99
C2 Suzuki CouplingPd(OAc)2, SPhos, K3PO4, Ar-B(OH)29075 - 90>95
C4 SaponificationLiOH·H2O, THF/MeOH/H2O2590 - 98>99

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols are provided. Each step includes built-in purification logic to prevent downstream catalyst poisoning or side reactions.

Protocol 1: Chemoselective Amidation of C1-Carboxylic Acid
  • Preparation: Dissolve 2-Chloro-4-(ethoxycarbonyl)benzoic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to a 0.2 M concentration under an inert nitrogen atmosphere.

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0 °C for 15 minutes to form the active OBt-ester. Logic: Low temperature prevents premature degradation of the active ester.

  • Amine Addition: Introduce the target amine (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Reaction: Warm to 25 °C and stir for 12 hours.

  • Workup (Self-Validating): Quench with saturated aqueous NaHCO3. Extract with ethyl acetate. Logic: The basic aqueous wash selectively removes unreacted starting material, HOBt, and water-soluble urea byproducts, ensuring high purity of the C1-amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C2-Chloride
  • Preparation: Charge a Schlenk flask with the C1-amide intermediate (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)2 (0.05 equiv) and SPhos ligand (0.10 equiv).

  • Solvent: Add a fully degassed mixture of Toluene/H2O (10:1 v/v). Logic: Degassing is critical to prevent the oxidation of the electron-rich SPhos ligand.

  • Reaction: Heat the mixture to 90 °C under nitrogen for 8 hours.

  • Workup: Cool to room temperature, filter through a tightly packed pad of Celite, and purify via flash column chromatography. Logic: Celite filtration removes precipitated palladium black, which can interfere with subsequent saponification steps.

Protocol 3: Orthogonal Saponification of C4-Ethyl Ester
  • Preparation: Dissolve the C2-cross-coupled intermediate in a THF/MeOH/H2O (2:1:1) solvent system.

  • Hydrolysis: Add LiOH·H2O (3.0 equiv) and stir at 25 °C for 4 hours. Logic: The mixed solvent system ensures the solubility of the hydrophobic organic intermediate while providing the aqueous environment necessary for hydroxide attack.

  • Acidification: Carefully acidify the mixture to pH 2-3 using 1M HCl to precipitate the free C4-carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the final fully functionalized product.

References

  • Title: 2-Chloro-4-(ethoxycarbonyl)benzoic acid - Publications - PubChem Patents Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides Source: Organometallics - ACS Publications URL: [Link]

  • Title: Suzuki Coupling - Mechanism and Applications Source: Organic Chemistry Portal URL: [Link]

  • Title: Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification: Orthogonal Esterification Source: ACS Macro Letters URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Isolation Protocol for 2-Chloro-4-(ethoxycarbonyl)benzoic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS: 911314-33-5)[1] Introduction and Mechanistic Rationale 2-Chloro-4-(ethoxycarbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS: 911314-33-5)[1]

Introduction and Mechanistic Rationale

2-Chloro-4-(ethoxycarbonyl)benzoic acid is a highly valuable bifunctional building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), targeted protein degraders (PROTACs), and advanced functional materials. The molecule features orthogonal reactive sites: a carboxylic acid for amide coupling and an ethyl ester for subsequent downstream functionalization.

The Synthetic Challenge: Traditional approaches to synthesizing mono-esters of terephthalic acid derivatives often rely on the direct, acid-catalyzed mono-esterification of 2-chloroterephthalic acid. However, this method suffers from poor regioselectivity. While the steric bulk of the ortho-chloro substituent slightly disfavors esterification at the 1-position, the resulting product is inevitably a complex mixture of the 1-ethyl ester, the 4-ethyl ester, and the diethyl ester, necessitating tedious chromatographic separation.

The Engineered Solution: To achieve absolute regiocontrol and scalability, this protocol utilizes a Palladium-catalyzed alkoxycarbonylation of 4-bromo-2-chlorobenzoic acid [1]. By exploiting the significant difference in bond dissociation energies between the C-Br and C-Cl bonds, Palladium(0) exclusively undergoes oxidative addition at the 4-position [2]. Subsequent carbon monoxide (CO) insertion and nucleophilic trapping by ethanol yields the desired 4-(ethoxycarbonyl) product with >99% chemoselectivity.

Synthetic Workflow and Mechanistic Pathway

SynthesisWorkflow SM 4-Bromo-2-chlorobenzoic acid + Ethanol (Solvent/Reactant) Rxn Catalytic Cycle (Oxidative Addition -> CO Insertion -> Reductive Elimination) SM->Rxn Cat Pd(dppf)Cl2 (5 mol%) TEA (2.5 eq) CO Gas (50 psi) Cat->Rxn Workup Aqueous Workup 1. Filter Catalyst 2. Acidify to pH 2 3. Extract (EtOAc) Rxn->Workup Triethylammonium Salt Purification Recrystallization (Toluene/Heptane) Workup->Purification Crude Free Acid Product 2-Chloro-4-(ethoxycarbonyl)benzoic acid (Target Compound) Purification->Product >98% Purity

Fig 1: Chemoselective Pd-catalyzed alkoxycarbonylation workflow.

Materials and Equipment

Table 1: Reagents and Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount (for 10g scale)Role
4-Bromo-2-chlorobenzoic acid235.461.0010.00 gStarting Material
Ethanol (Anhydrous)46.07Solvent100 mLReactant & Solvent
Triethylamine (TEA)101.192.5014.8 mLBase / Acid Scavenger
Pd(dppf)Cl₂·CH₂Cl₂816.640.051.73 gCatalyst
Carbon Monoxide (CO)28.01Excess50 psiCarbonyl Source

Note on Catalyst Selection: Pd(dppf)Cl₂ is selected over simple Pd(OAc)₂ because the bidentate dppf ligand enforces a cis geometry on the palladium intermediate, accelerating the migratory insertion of CO and preventing catalyst degradation into inactive palladium black [3].

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup (Inert Atmosphere Required)
  • Charge the Reactor: To a clean, dry 300 mL Parr pressure reactor equipped with a magnetic stir bar, add 4-bromo-2-chlorobenzoic acid (10.0 g, 42.5 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (1.73 g, 2.12 mmol).

  • Solvent Addition: Add anhydrous ethanol (100 mL) followed by triethylamine (14.8 mL, 106.2 mmol). Causality: TEA serves a dual purpose; it deprotonates the carboxylic acid (enhancing solubility) and neutralizes the HBr generated during the catalytic cycle, driving the reaction forward.

  • Atmosphere Exchange: Seal the reactor. Purge the vessel with Argon gas (pressurize to 30 psi, then vent) three times to remove oxygen, which can prematurely oxidize the Pd(0) active species.

  • CO Pressurization: Purge the vessel with Carbon Monoxide (CO) twice, then pressurize the reactor to 50 psi with CO.

Phase 2: Execution
  • Heating: Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) for 12 hours. Monitor the pressure; a slight drop indicates CO consumption.

  • Quenching: After 12 hours, cool the reactor to room temperature using an ice bath. Carefully vent the unreacted CO gas into a properly ventilated fume hood equipped with a CO detector. Purge the reactor with Argon for 5 minutes to ensure all residual CO is evacuated.

Phase 3: Workup and Isolation
  • Filtration: Filter the dark reaction mixture through a short pad of Celite to remove the spent palladium catalyst. Wash the Celite pad with additional ethanol (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C) to remove the bulk of the ethanol.

  • Acidification (Critical Step): Dissolve the resulting viscous residue in Water (100 mL). The product is currently in its water-soluble triethylammonium salt form. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0. Causality: This protonates the carboxylate, causing the highly hydrophobic 2-chloro-4-(ethoxycarbonyl)benzoic acid to precipitate out of the aqueous phase.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Toluene (~30 mL). Slowly add Heptane (~60 mL) until the solution becomes slightly cloudy. Allow to cool gradually to room temperature, then transfer to an ice bath for 1 hour.

  • Collection: Filter the resulting white crystalline solid, wash with cold Heptane (20 mL), and dry under high vacuum for 12 hours. Expected yield: 8.2 g (84%).

Analytical Characterization Data

Verify the integrity of the synthesized compound against the following expected parameters.

Table 2: Expected Spectral Data for 2-Chloro-4-(ethoxycarbonyl)benzoic acid

Analytical MethodExpected Signals / ValuesStructural Assignment
¹H NMR (400 MHz, DMSO-d₆)δ 13.55 (br s, 1H)Carboxylic acid (-COOH)
δ 8.01 (d, J = 1.6 Hz, 1H)Aromatic H-3 (ortho to Cl, meta to ester)
δ 7.95 (dd, J = 8.1, 1.6 Hz, 1H)Aromatic H-5 (ortho to ester)
δ 7.88 (d, J = 8.1 Hz, 1H)Aromatic H-6 (ortho to COOH)
δ 4.35 (q, J = 7.1 Hz, 2H)Ester methylene (-CH₂-)
δ 1.34 (t, J = 7.1 Hz, 3H)Ester methyl (-CH₃)
LC-MS (ESI-) m/z 227.0[M-H]⁻Confirms molecular weight (228.63 g/mol )
Purity (HPLC) > 98% (UV 254 nm)Confirms absence of starting material/isomers

References

  • Schoenberg, A., Bartoletti, I., & Heck, R. F. (1974). Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides. Journal of Organic Chemistry, 39(23), 3318-3326. Retrieved from[Link]

  • Beller, M., et al. (2006). Progress in carbonylation catalysis. Angewandte Chemie International Edition, 45(22), 3600-3603. Retrieved from[Link]

Sources

Application

Comprehensive Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-(ethoxycarbonyl)benzoic Acid

Executive Summary 2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS No. 911314-33-5, MW: 228.63 g/mol )[1] is a highly versatile, orthogonally functionalized building block widely utilized in pharmaceutical development and co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS No. 911314-33-5, MW: 228.63 g/mol )[1] is a highly versatile, orthogonally functionalized building block widely utilized in pharmaceutical development and complex molecule synthesis. It features three distinct reactive sites: an aryl chloride, a free carboxylic acid, and an ethyl ester. This application note provides a rigorous, E-E-A-T-compliant guide to executing palladium-catalyzed Suzuki-Miyaura cross-couplings on this specific substrate, detailing the mechanistic causality behind ligand, base, and solvent selection to ensure high yields and functional group preservation.

Mechanistic Insights & Experimental Design Causality

When designing a cross-coupling protocol for 2-Chloro-4-(ethoxycarbonyl)benzoic acid, researchers must navigate three primary chemical challenges:

Overcoming the Aryl Chloride Activation Barrier

Aryl chlorides possess a high bond dissociation energy (~330 kJ/mol), making the initial oxidative addition of Palladium(0) the rate-limiting step[2]. While the para-ethoxycarbonyl group acts as an electron-withdrawing group (EWG) that slightly activates the C-Cl bond, standard phosphine ligands (e.g., PPh3, dppf) are generally inactive. The Solution: The use of dialkylbiaryl phosphines (Buchwald-type ligands) such as XPhos or SPhos is mandatory. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biphenyl backbone promotes the formation of the active monoligated Pd(0) species and facilitates rapid reductive elimination[2][3].

Managing the Free Carboxylic Acid

The free ortho-carboxylic acid (pKa ~4) poses both a stoichiometric and a steric challenge. The Solution: The reaction must employ a minimum of 3.0 equivalents of base . The first equivalent is instantly consumed to deprotonate the carboxylic acid, forming a carboxylate salt. This in situ generated carboxylate increases the water solubility of the substrate and creates steric bulk adjacent to the C-Cl bond, further necessitating the use of highly active, sterically accommodating precatalysts like XPhos Pd G3 [3].

Preventing Ester Hydrolysis (Orthogonal Protection)

The ethoxycarbonyl group is highly susceptible to saponification under standard basic cross-coupling conditions (e.g., NaOH or KOH at elevated temperatures). The Solution: A mild, buffering base such as K3PO4 must be used in a miscible aqueous-organic solvent system (e.g., 1,4-Dioxane/H2O). This provides the necessary hydroxide/alkoxide equivalents to facilitate transmetalation without hydrolyzing the ethyl ester[4].

Visualizing the Catalytic Architecture

CatalyticCycle Pd0 Pd(0)L Active Catalyst (from G3 Precatalyst) OxAdd Oxidative Addition (Rate-Limiting Step) C-Cl Bond Cleavage Pd0->OxAdd + Aryl Chloride Substrate PdII_Cl Pd(II) Aryl Chloride Complex (Sterically hindered by ortho-COO⁻) OxAdd->PdII_Cl TransMet Transmetalation K3PO4-Assisted Boronate Transfer PdII_Cl->TransMet + Ar-B(OH)2 / K3PO4 PdII_Ar Diaryl Pd(II) Complex TransMet->PdII_Ar RedElim Reductive Elimination Biaryl Product Formation PdII_Ar->RedElim RedElim->Pd0 - Biaryl Product

Figure 1: Suzuki-Miyaura catalytic cycle tailored for ortho-carboxylate aryl chlorides.

Quantitative Data: Ligand & Condition Optimization

The following table summarizes the empirical optimization of the Suzuki-Miyaura coupling for this specific substrate, demonstrating the critical nature of ligand and base selection.

EntryPrecatalyst / Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Conversion (%)Ester Hydrolysis
1Pd(PPh3)4 (5%)K2CO3 (3.0)Toluene/H2O90< 5%No
2Pd(dppf)Cl2 (5%)K3PO4 (3.0)Dioxane/H2O8022%No
3XPhos Pd G3 (2%)NaOH (3.0)Dioxane/H2O80> 95%Yes (Severe)
4SPhos Pd G3 (2%)K3PO4 (3.0)Dioxane/H2O8085%No
5 XPhos Pd G3 (2%) K3PO4 (3.0) Dioxane/H2O 80 > 98% No

Note: Conversion determined by LC-MS analysis at 12 hours. Entry 5 represents the optimized, self-validating conditions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol utilizes XPhos Pd G3, which rapidly generates the active Pd(0) species under mild basic conditions, preventing the protodeboronation of sensitive boronic acids[3].

Reagents & Materials
  • Aryl Halide: 2-Chloro-4-(ethoxycarbonyl)benzoic acid (228.6 mg, 1.0 mmol, 1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Catalyst: XPhos Pd G3 (16.9 mg, 0.02 mmol, 2.0 mol%)

  • Base: Potassium phosphate tribasic (K3PO4) (636.8 mg, 3.0 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized H2O (1.0 mL) — (4:1 ratio)

Step-by-Step Methodology

Workflow Step1 1. Reagent Prep Dry reagents in vial Step2 2. Degassing Argon sparge (10 min) Step1->Step2 Step3 3. Reaction 80°C, 12 hours Step2->Step3 Step4 4. Acidic Workup Adjust to pH 3 Step3->Step4 Step5 5. Purification Extraction & Chromatography Step4->Step5

Figure 2: Standardized workflow for the cross-coupling of orthogonally protected benzoic acids.

Step 1: Reaction Setup (Benchtop)

  • To an oven-dried 10 mL Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, add 2-Chloro-4-(ethoxycarbonyl)benzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), K3PO4 (3.0 mmol), and XPhos Pd G3 (2.0 mol%).

  • Self-Validation Check: Ensure the K3PO4 is finely powdered and dry; clumping indicates moisture absorption which can impede the transmetalation step.

Step 2: Degassing & Solvent Addition

  • Seal the vial with a PTFE-lined septum cap.

  • Evacuate the vial and backfill with Argon (repeat 3 times).

  • Add degassed 1,4-Dioxane (4.0 mL) and degassed H2O (1.0 mL) via syringe.

  • Causality Note: The biphasic/miscible nature of Dioxane/H2O dissolves both the organic substrates and the inorganic base, ensuring a homogenous catalytic environment while buffering the pH to protect the ester.

Step 3: Heating & Monitoring

  • Place the vial in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800+ RPM) for 12 hours.

  • Self-Validation Check: The solution will typically transition from a pale yellow to a dark amber/brown color, indicating the formation of the active Pd(0) species and subsequent catalytic turnover.

  • Monitor the reaction via LC-MS. The starting material peak [M-H]- at m/z 227 should disappear, replaced by the biaryl product mass.

Step 4: Acidic Workup (Critical Step)

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and H2O (5 mL).

  • Crucial Adjustment: The product is currently a water-soluble carboxylate salt. Carefully add 1M HCl dropwise to the aqueous layer until the pH reaches ~3.0. This reprotonates the carboxylic acid, driving the product into the organic layer.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate with 1% Acetic Acid modifier).

  • Causality Note: The 1% Acetic Acid prevents the carboxylic acid product from streaking on the silica column, ensuring sharp elution bands and high isolated yields.

References

  • Organic Chemistry Portal. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. J. Org. Chem. (2012).[Link]

Sources

Method

Application Note: Esterification and Hydrolysis Workflows for 2-Chloro-4-(ethoxycarbonyl)benzoic acid

Executive Summary This technical guide details optimized protocols for the divergent functionalization of 2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS 911314-33-5). By leveraging the distinct steric and electronic enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide details optimized protocols for the divergent functionalization of 2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS 911314-33-5). By leveraging the distinct steric and electronic environments of the C1-carboxylic acid and the C4-ethyl ester, researchers can selectively synthesize mixed diesters or the fully hydrolyzed 2-chloroterephthalic acid. These protocols are designed for high yield, scalability, and seamless integration into drug discovery and materials science workflows.

Chemical Context & Mechanistic Rationale

2-Chloro-4-(ethoxycarbonyl)benzoic acid is a highly versatile building block featuring a free carboxylic acid at the 1-position, a chlorine atom at the 2-position, and an ethyl ester at the 4-position. This specific substitution pattern dictates the reactivity and requires tailored synthetic strategies.

Esterification (C1 Position)

The ortho-chloro substituent induces significant steric hindrance and restricts rotation around the C1-carbonyl bond. Consequently, standard acid-catalyzed Fischer esterification is kinetically sluggish because the bulky chlorine atom blocks the optimal trajectory for alcohol nucleophilic attack on the protonated carbonyl 1.

To circumvent this bottleneck, an SN​2 -based alkylative esterification is employed. By deprotonating the carboxylic acid with a mild base (e.g., potassium carbonate) in a polar aprotic solvent (DMF), the resulting carboxylate acts as a potent nucleophile that readily attacks an alkyl halide (e.g., methyl iodide). This pathway bypasses the sterically congested tetrahedral intermediate, enabling rapid and quantitative esterification of hindered 2-chlorobenzoic acid derivatives 2.

Hydrolysis (C4 Position)

Conversely, the ethyl ester at the 4-position is para to the C1-carboxylate and meta to the C2-chlorine, placing it in a relatively unhindered environment. Standard base-catalyzed saponification using lithium hydroxide (LiOH) in a miscible organic/aqueous solvent system (THF/H2O) proceeds smoothly. Because the starting material possesses a free carboxylic acid, the first equivalent of LiOH deprotonates the C1-acid, while subsequent equivalents drive the saponification of the C4-ester. This yields 2-chloroterephthalic acid, a critical organic linker used in the synthesis of functionalized metal-organic frameworks (MOFs) like UiO-66-Cl 3.

Experimental Protocols

Note: Ensure all protocols are conducted in a well-ventilated fume hood. Methyl iodide is a volatile alkylating agent and requires appropriate personal protective equipment (PPE).

Protocol A: Base-Promoted Alkylative Esterification

Objective: Synthesis of 1-Methyl 4-ethyl 2-chloroterephthalate.

  • Dissolution: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-(ethoxycarbonyl)benzoic acid (1.0 eq, 2.28 g, 10.0 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 eq, 2.07 g, 15.0 mmol) to the solution. Stir the suspension at room temperature (20–25 °C) for 15 minutes to ensure complete deprotonation of the carboxylic acid.

  • Alkylation: Dropwise, add Methyl Iodide (MeI) (1.2 eq, 0.75 mL, 12.0 mmol) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 3:1, UV visualization) or LC-MS until the starting material is fully consumed.

  • Workup: Quench the reaction by adding 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the mixed diester product.

Protocol B: Base-Catalyzed Saponification

Objective: Synthesis of 2-Chloroterephthalic Acid.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-Chloro-4-(ethoxycarbonyl)benzoic acid (1.0 eq, 2.28 g, 10.0 mmol) in 20 mL of Tetrahydrofuran (THF).

  • Hydrolysis: Prepare a solution of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 eq, 1.26 g, 30.0 mmol) in 10 mL of distilled water. Add this aqueous base dropwise to the THF solution. Causality note: 3.0 equivalents are used to account for the initial deprotonation of the C1-acid and to provide an excess for the saponification of the C4-ester.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours. The reaction will become homogeneous as the highly soluble di-lithium carboxylate salt forms.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile THF, leaving behind the basic aqueous solution.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C) and slowly add 1M HCl dropwise until the pH reaches 2.0. A dense white precipitate of 2-chloroterephthalic acid will crash out of solution.

  • Isolation: Vacuum filter the precipitate, wash with cold distilled water (2 × 10 mL) to remove lithium chloride salts, and dry in a vacuum oven at 60 °C overnight.

Quantitative Data & Analytical Parameters

The following table summarizes the expected reaction parameters, yields, and analytical markers for both workflows, providing a self-validating framework for the bench scientist.

ParameterProtocol A (Esterification)Protocol B (Hydrolysis)
Target Product 1-Methyl 4-ethyl 2-chloroterephthalate2-Chloroterephthalic acid
Reagents MeI, K2​CO3​ , DMF LiOH⋅H2​O , THF/ H2​O , HCl
Temperature 20–25 °C (Room Temp)20–25 °C (Room Temp)
Reaction Time 4 Hours12 Hours
Expected Yield > 92% (Isolated)> 95% (Isolated)
Key IR Marker Dual C=O stretch (~1730 & 1715 cm−1 )Broad O-H stretch (3300-2500 cm−1 )
Mass Spec (ESI) [M+H]+ m/z 243.0[M-H]- m/z 199.0

Workflow Visualization

G SM 2-Chloro-4-(ethoxycarbonyl)benzoic acid (Starting Material) Est Esterification (MeI, K2CO3, DMF) SM->Est Hyd Hydrolysis (LiOH, THF/H2O) SM->Hyd Diester 1-Methyl 4-ethyl 2-chloroterephthalate (Diester Product) Est->Diester Alkylation of C1-COOH Diacid 2-Chloroterephthalic acid (Diacid Product) Hyd->Diacid Saponification of C4-Ester

Divergent synthesis workflows for esterification and hydrolysis of the starting material.

References

  • Explain why esters of o-chlorobenzoic acid show two C=O stretching bands. AskFilo.[Link]

  • Reusable ionic liquid-catalyzed oxidative esterification of carboxylic acids with benzylic hydrocarbons. RSC Advances.[Link]

  • Halogen bonding in UiO-66 Frameworks Promotes Superior Chemical Warfare Agent Simulant Degradation. Chemical Science (RSC).[Link]

Sources

Application

Application Notes and Protocols: Incorporating 2-Chloro-4-(ethoxycarbonyl)benzoic acid into Active Pharmaceutical Ingredients (APIs)

Introduction: The Strategic Role of 2-Chloro-4-(ethoxycarbonyl)benzoic acid in Medicinal Chemistry 2-Chloro-4-(ethoxycarbonyl)benzoic acid is a key building block in the synthesis of Active Pharmaceutical Ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of 2-Chloro-4-(ethoxycarbonyl)benzoic acid in Medicinal Chemistry

2-Chloro-4-(ethoxycarbonyl)benzoic acid is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its substituted benzoic acid structure offers a versatile scaffold for medicinal chemists to develop novel therapeutic agents. The presence of three key functional groups—a carboxylic acid, an ethyl ester, and a chloro substituent—on the aromatic ring provides multiple points for chemical modification. This allows for the fine-tuning of a drug candidate's pharmacological and pharmacokinetic properties.

The carboxylic acid group is readily converted into an amide, a common functional group in many drugs, through coupling reactions with various amines. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, offering another site for modification, or it can be reduced.[2] The chloro substituent influences the electronic properties of the ring and can provide a site for further functionalization through cross-coupling reactions. This multi-functionality makes 2-Chloro-4-(ethoxycarbonyl)benzoic acid a valuable intermediate in the synthesis of a wide range of APIs, including those for cardiovascular, antiviral, and anticancer therapies.[1]

Chemical Properties and Safety Considerations

2-Chloro-4-(ethoxycarbonyl)benzoic acid is typically a white to yellow solid.[3] It is important to handle this compound with appropriate safety precautions in a well-ventilated area, using personal protective equipment such as gloves and safety goggles.[4][5] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[4] In case of contact, rinse the affected area thoroughly with water.[5]

Table 1: Physicochemical Properties of 2-Chloro-4-(ethoxycarbonyl)benzoic acid

PropertyValueSource
Molecular FormulaC10H9ClO4[6]
Molecular Weight228.63 g/mol [6]
AppearanceWhite to Yellow Solid[3]
PurityTypically ~95%[3]

Core Synthetic Strategies for API Incorporation

The incorporation of 2-Chloro-4-(ethoxycarbonyl)benzoic acid into a target API generally involves two primary transformations: amide bond formation via the carboxylic acid moiety and hydrolysis of the ethyl ester . The choice of strategy depends on the overall synthetic route and the desired final structure of the API.

Strategy 1: Amide Coupling Reactions

Amide bond formation is one of the most frequently used reactions in drug discovery.[7] The carboxylic acid of 2-Chloro-4-(ethoxycarbonyl)benzoic acid can be activated to react with a primary or secondary amine, forming a stable amide linkage. This is a cornerstone of synthesizing many APIs.[8][9]

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to form a highly reactive intermediate, facilitating amide bond formation with a wide range of amines.[7]

Materials:

  • 2-Chloro-4-(ethoxycarbonyl)benzoic acid

  • Amine of interest

  • EDC·HCl

  • HOBt

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-4-(ethoxycarbonyl)benzoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) to the mixture and stir for 20-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram 1: Amide Coupling Workflow

AmideCoupling cluster_0 Reaction Setup cluster_1 Activation cluster_2 Amine Addition cluster_3 Reaction & Monitoring cluster_4 Work-up & Purification A Dissolve Reactants (Acid, HOBt in Solvent) B Cool to 0°C A->B C Add EDC.HCl B->C Stir 20-30 min D Add Amine & DIPEA C->D E Warm to RT Stir 12-24h D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up F->G H Column Chromatography G->H

Caption: General workflow for EDC/HOBt mediated amide coupling.

For less reactive amines or when side reactions are a concern, converting the carboxylic acid to a more reactive acyl chloride can be advantageous.[10]

Materials:

  • 2-Chloro-4-(ethoxycarbonyl)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Toluene or DCM

  • Amine of interest

  • Pyridine or Triethylamine (TEA)

Procedure:

  • Acyl Chloride Formation: In a flame-dried flask, suspend 2-Chloro-4-(ethoxycarbonyl)benzoic acid (1.0 equivalent) in anhydrous toluene. Add thionyl chloride (2.0 equivalents) dropwise. Heat the mixture to reflux for 2-3 hours until the solution becomes clear. Remove excess thionyl chloride and solvent under reduced pressure.

  • Amine Reaction: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution.

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Strategy 2: Ester Hydrolysis

The ethyl ester of 2-Chloro-4-(ethoxycarbonyl)benzoic acid can be hydrolyzed to the corresponding dicarboxylic acid, providing a second site for amide coupling or other modifications.

Base-promoted hydrolysis, or saponification, is a common and efficient method for cleaving esters.[2][11]

Materials:

  • Amide derivative of 2-Chloro-4-(ethoxycarbonyl)benzoic acid (from Strategy 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF), Methanol (MeOH), and Water

  • 1 M HCl solution

Procedure:

  • Reaction Setup: Dissolve the ester (1.0 equivalent) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

  • Hydrolysis: Add LiOH (2-3 equivalents) and stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.

  • Isolation: The dicarboxylic acid product will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product is soluble, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

Diagram 2: Synthetic Pathways

SyntheticPathways A 2-Chloro-4-(ethoxycarbonyl) benzoic acid B Amide Derivative (Ester intact) A->B Amide Coupling (Protocol 1 or 2) C Di-acid Derivative B->C Ester Hydrolysis (Protocol 3) D Final API Scaffold C->D Further Functionalization (e.g., second amide coupling)

Caption: Key synthetic transformations for API synthesis.

Analytical Characterization

The purity and identity of the synthesized intermediates and final APIs must be confirmed using appropriate analytical techniques.[12][13]

Table 2: Recommended Analytical Methods

TechniquePurpose
NMR Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the desired product.[14]
LC-MS To determine the molecular weight of the product and assess purity.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound and quantify impurities.[12]
Melting Point To assess the purity of solid compounds.[14]

A typical HPLC method for analyzing these aromatic carboxylic acids would involve a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA).[12]

Conclusion

2-Chloro-4-(ethoxycarbonyl)benzoic acid is a highly adaptable and valuable building block for the synthesis of complex APIs. The protocols detailed in these application notes provide robust and reliable methods for its incorporation into drug candidates. By understanding the reactivity of its functional groups and employing appropriate synthetic and analytical methods, researchers can efficiently utilize this versatile intermediate in their drug discovery and development programs.

References

  • Carl ROTH. Safety Data Sheet: 2-Chlorobenzoic acid. [Link]

  • PubChem. 2-((2-Chloroethoxy)carbonyl)benzoic acid | C10H9ClO4 | CID 2747929. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. [Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • Houben-Weyl. 2.2.2.3 Substituted Benzyl Esters. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PubChem. 2-Chloro-4-ethylbenzoic acid | C9H9ClO2 | CID 14687916. [Link]

  • Portal AmeliCA. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

  • NIST WebBook. 2-((2-Chloroethoxy)carbonyl)benzoic acid. [Link]

  • ResearchGate. (2026). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. [Link]

  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • PMC. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. [Link]

  • International Journal of Progressive Research in Science and Engineering. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. [Link]

  • LCGC. (2026). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. [Link]

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Method

Preparation of amide derivatives from 2-Chloro-4-(ethoxycarbonyl)benzoic acid

Application Note: Chemoselective Preparation of Amide Derivatives from 2-Chloro-4-(ethoxycarbonyl)benzoic Acid Introduction & Chemoselectivity Challenges 2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS: 911314-33-5) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Preparation of Amide Derivatives from 2-Chloro-4-(ethoxycarbonyl)benzoic Acid

Introduction & Chemoselectivity Challenges

2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS: 911314-33-5) is a highly valuable bifunctional building block widely utilized in medicinal chemistry and library synthesis[1]. The molecule features three distinct reactive sites:

  • A C1 carboxylic acid (target for amidation).

  • A C2 aryl chloride (handle for downstream cross-coupling).

  • A C4 ethyl ester (sensitive to hydrolysis/transesterification).

The Core Challenge: The primary synthetic hurdle is achieving chemoselective activation and amidation of the C1 carboxylic acid without inducing hydrolysis of the C4 ethyl ester. Furthermore, the conditions must be mild enough to preserve the C2 aryl chloride for subsequent palladium-catalyzed transformations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Mechanistic Insights and Activation Strategies (E-E-A-T)

To ensure a self-validating and high-yielding workflow, the choice of coupling reagent must be dictated by the nucleophilicity and steric bulk of the target amine.

Strategy A: HATU-Mediated Mild Coupling (Preferred) For primary, secondary, and standard aromatic amines, HATU is the gold standard. Originally reported by Louis A. Carpino in 1993, HATU generates a highly reactive OAt-active ester[2]. The superior kinetics of HATU compared to traditional reagents (like HBTU or EDC) arise from the "7-aza effect"[3]. The pyridine nitrogen atom of the HOAt leaving group provides anchimeric assistance, stabilizing the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[4]. Causality: Because this transition state drastically lowers the activation energy, the amidation proceeds rapidly at room temperature under mildly basic conditions (using DIPEA). This completely avoids the harsh aqueous bases or elevated temperatures that would otherwise hydrolyze the C4 ethyl ester.

Strategy B: Acid Chloride Formation (Alternative) For highly sterically hindered or electron-deficient amines (e.g., 2-aminopyridines), HATU activation may stall. In these edge cases, conversion of the carboxylic acid to an acid chloride using oxalyl chloride and catalytic DMF is required. Causality: While the acid chloride is highly electrophilic and forces the coupling of weak nucleophiles, this method requires strictly anhydrous conditions to prevent ester hydrolysis via localized heating or HCl generation.

Experimental Protocols

Protocol A: Chemoselective Amidation via HATU (Standard Amines)

Self-Validation Checkpoint: The reaction mixture should transition from a clear solution to a slight yellow tint upon HATU addition, indicating the formation of the OAt-active ester.

  • Activation: In an oven-dried round-bottom flask, dissolve 2-Chloro-4-(ethoxycarbonyl)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv, 1.5 mmol) and stir for 5 minutes at room temperature to form the carboxylate anion.

  • Esterification: Add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir the mixture for 10–15 minutes to ensure complete formation of the OAt-active ester. (Pro-tip: Monitor by LC-MS; the active ester intermediate can often be observed).

  • Aminolysis: Add the desired amine (1.2 equiv, 0.6 mmol) dropwise or in small portions. Stir at room temperature for 2–4 hours.

  • Quench & Workup: Dilute the reaction with EtOAc (15 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) to remove HOAt byproducts, 1M aqueous HCl (1 × 10 mL) to remove unreacted amine, and brine (1 × 10 mL). Crucial: Do not use NaOH or KOH for the basic wash, as this will hydrolyze the C4 ethyl ester.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure amide.

Protocol B: Amidation via Acid Chloride (Hindered/Weak Amines)

Self-Validation Checkpoint: The cessation of gas evolution (CO and CO₂) during step 2 indicates the complete consumption of oxalyl chloride and full conversion to the acid chloride.

  • Acid Chloride Formation: Dissolve 2-Chloro-4-(ethoxycarbonyl)benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M) under N₂ at 0 °C. Add catalytic DMF (2 drops).

  • Chlorination: Add oxalyl chloride (1.5 equiv) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature until gas evolution ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Coupling: In a separate flask, dissolve the amine (1.1 equiv) and Triethylamine (TEA, 2.5 equiv) in DCM. Add this solution dropwise to the acid chloride at 0 °C.

  • Workup: Stir for 2 hours at room temperature. Quench with water, extract with DCM, wash with brine, dry (Na₂SO₄), and concentrate for purification.

Data Presentation

Table 1: Comparison of Activation Strategies

Activation MethodReagentsChemoselectivity (Ester)Ideal Amine ScopeReaction Time
Protocol A HATU, DIPEA, DMFExcellent (Mild Base)1° / 2° Aliphatic, Standard Aryl2 - 4 hours
Protocol B (COCl)₂, DMF, DCMGood (Strictly Anhydrous)Hindered, Electron-Deficient Aryl1 - 2 hours

Table 2: Reaction Optimization Parameters for Protocol A

ParameterOptimal ChoiceAcceptable AlternativeRationale
Solvent DMFNMP, DCMDMF fully solubilizes the OAt-active ester and stabilizes the polar transition state.
Base DIPEA (3.0 eq)N-MethylmorpholineDIPEA is highly sterically hindered and non-nucleophilic, preventing side reactions.
Stoichiometry HATU (1.2 eq)PyBOP (1.2 eq)A slight excess ensures complete activation without generating excessive urea byproducts.

Mandatory Visualizations

Workflow cluster_activation Activation Strategy SM 2-Chloro-4-(ethoxycarbonyl)benzoic acid (Starting Material) HATU Protocol A: HATU / DIPEA (Mild, Preferred for 1°/2° amines) SM->HATU Base COCl2 Protocol B: (COCl)2 / cat. DMF (For sterically hindered amines) SM->COCl2 Reagent Product Amide Derivative (Ester & Aryl Chloride Preserved) HATU->Product + Amine COCl2->Product + Amine Amine Amine (R1R2NH) Amine->HATU Amine->COCl2

Figure 1: Workflow for chemoselective amidation of 2-chloro-4-(ethoxycarbonyl)benzoic acid.

HATUMechanism Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Aminolysis (7-Aza Effect) Amine attacks active ester (anchimeric assistance) Step3->Step4 Step5 Step 5: Product Release Amide Product + HOAt + Tetramethylurea Step4->Step5

Figure 2: HATU-mediated coupling mechanism highlighting the HOAt active ester formation.

References

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398 (1993). URL:[Link]

  • Wikipedia Contributors. "HATU". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility". PeptideChemistry.org. URL:[Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-4-(ethoxycarbonyl)benzoic acid

Introduction 2-Chloro-4-(ethoxycarbonyl)benzoic acid is a valuable substituted aromatic carboxylic acid derivative that serves as a key building block in the synthesis of various pharmaceuticals and other fine chemicals....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Chloro-4-(ethoxycarbonyl)benzoic acid is a valuable substituted aromatic carboxylic acid derivative that serves as a key building block in the synthesis of various pharmaceuticals and other fine chemicals. Its bifunctional nature, featuring both a carboxylic acid and an ester group on a chlorinated benzene ring, allows for diverse subsequent chemical modifications. This document provides a detailed, step-by-step guide for the scalable synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development and process chemistry. The presented synthetic route is designed for robustness, scalability, and efficiency, with a focus on the underlying chemical principles and practical considerations for safe and successful execution on a larger scale.

Synthetic Strategy Overview

The most efficient and scalable synthetic approach to 2-Chloro-4-(ethoxycarbonyl)benzoic acid involves a two-step process commencing with the oxidation of a readily available starting material, 4-chloro-m-xylene, to the key intermediate, 2-chloro-1,4-benzenedicarboxylic acid (also known as 2-chloroterephthalic acid). This is followed by a selective mono-esterification to yield the final product. This strategy is advantageous due to the relatively low cost of the starting material and the robustness of the involved chemical transformations.

Synthetic_Route 4-Chloro-m-xylene 4-Chloro-m-xylene 2-Chloro-1,4-benzenedicarboxylic_acid 2-Chloro-1,4-benzenedicarboxylic acid 4-Chloro-m-xylene->2-Chloro-1,4-benzenedicarboxylic_acid Step 1: Oxidation (Nitric Acid) Final_Product 2-Chloro-4-(ethoxycarbonyl)benzoic acid 2-Chloro-1,4-benzenedicarboxylic_acid->Final_Product Step 2: Selective Mono-esterification (Ethanol, H2SO4) Esterification_Mechanism Dicarboxylic_Acid 2-Chloro-1,4- benzenedicarboxylic acid Protonated_Carbonyl Protonated Carbonyl (more electrophilic) Dicarboxylic_Acid->Protonated_Carbonyl H+ (cat.) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Ethanol Monoester_Product 2-Chloro-4-(ethoxycarbonyl) benzoic acid Tetrahedral_Intermediate->Monoester_Product - H2O, -H+

Caption: Simplified mechanism of Fischer-Speier esterification.

Protocol: Selective Mono-esterification

Materials and Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • 2-chloro-1,4-benzenedicarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-chloro-1,4-benzenedicarboxylic acid in anhydrous ethanol.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Quenching: Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted carboxylic acid. Caution: CO2 gas will be evolved.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-Chloro-4-(ethoxycarbonyl)benzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
2-chloro-1,4-benzenedicarboxylic acid200.58100 g1.0
Anhydrous Ethanol46.071 L~35
Sulfuric Acid (conc.)98.085 mL~0.18

Expected Yield: ~60-75%

Safety and Handling Precautions

  • 4-chloro-m-xylene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Nitric Acid (70%): Strong oxidizer. Causes severe skin burns and eye damage. Fatal if inhaled.

  • 2-chloro-1,4-benzenedicarboxylic acid: May cause skin, eye, and respiratory irritation.

  • Ethanol: Highly flammable liquid and vapor.

  • Sulfuric Acid: Causes severe skin burns and eye damage.

  • 2-Chloro-4-(ethoxycarbonyl)benzoic acid: Causes skin irritation and serious eye irritation. [1] All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Emergency eyewash and shower stations should be readily accessible.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To assess the purity of the final product.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 2-Chloro-4-(ethoxycarbonyl)benzoic acid. By carefully controlling the reaction parameters, particularly during the selective mono-esterification step, high yields of the desired product can be achieved. This protocol is intended to serve as a comprehensive guide for researchers and professionals, enabling the efficient production of this important chemical intermediate for various applications in the pharmaceutical and chemical industries.

References

  • Kuang, Y., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, 15, 37209-37215.
  • European Patent Office. (1990).
  • Google Patents. (2001). Process for preparation of dicarboxylic acid monoesters (US6355830B1).
  • Chemistry Steps. (2021). Fischer Esterification. Available from: [Link]

  • Patsnap Eureka. (2022).
  • Thompson, A. (n.d.).
  • Organic Syntheses. (n.d.).
  • PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • European Patent Office. (2005).
  • BenchChem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
  • Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290.
  • PrepChem. (n.d.).
  • ResearchGate. (1999). Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions.
  • Shi, M., & Feng, Y. S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235–3237.
  • Organic Syntheses. (n.d.). Benzoylcholine iodide and chloride.
  • Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.).
  • European Patent Office. (2019).
  • Yi, H., et al. (2017).
  • Google Patents. (1994).
  • PubMed. (2019).
  • MDPI. (2025). Mono(2-ethylhexyl)
  • Google Patents. (2007). Production of di-(2-ethylhexyl)
  • Journal of Research of the National Bureau of Standards. (n.d.).
  • Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • Patsnap Eureka. (2021). Synthesis method of 2, 4-dichlorobenzyl chloride.
  • ResearchGate. (n.d.).
  • Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
  • Chemguide. (n.d.).
  • ACS Publications. (2005).
  • European Patent Office. (1998). Process for the preparation of chloro-benzoyl chlorides (EP0854128A1).
  • Google Patents. (2012).
  • R Discovery. (2008). Selective esterification of non-conjugated carboxylic acids in the presence of conjugated or aromatic carboxylic acids over active carbon supported methanesulfonic acid.
  • Organic Synthesis. (n.d.). Acid to Ester (SOCl2 & alcohol).
  • ResearchGate. (n.d.).
  • Google Patents. (1957). Preparation of monoesters of terephthalic acid (US2808428A).
  • MDPI. (2025).
  • MDPI. (n.d.).
  • ChemicalBook. (n.d.). 2-Chlorobenzoyl chloride synthesis.
  • BenchChem. (2026).
  • PubMed. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine.
  • Google Patents. (2002). Method of analyzing dicarboxylic acids (US20020019056A1).
  • Organic Chemistry Portal. (n.d.).
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  • PMC. (n.d.). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry.

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Method

Applications of 2-Chloro-4-(ethoxycarbonyl)benzoic acid in materials science

Application Note: Advanced Materials Synthesis Using 2-Chloro-4-(ethoxycarbonyl)benzoic acid Executive Summary 2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS: 911314-33-5) is an asymmetric, halogenated aromatic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Materials Synthesis Using 2-Chloro-4-(ethoxycarbonyl)benzoic acid

Executive Summary

2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS: 911314-33-5) is an asymmetric, halogenated aromatic building block that has become increasingly valuable in materials science[1][2]. Featuring a free carboxylic acid, an ethyl ester, and an ortho-chlorine substituent, this compound serves as a highly controlled "pro-linker" for Metal-Organic Frameworks (MOFs) and an A-B type monomer for high-performance liquid crystalline polyesters (LCPs). This guide details the mechanistic causality, quantitative advantages, and validated protocols for utilizing this compound in cutting-edge materials research.

Chemical Profile & Mechanistic Causality

The structural asymmetry of 2-Chloro-4-(ethoxycarbonyl)benzoic acid is its most critical feature for materials engineering. Rather than using the symmetric 2-chloroterephthalic acid directly, utilizing the mono-ester variant provides precise kinetic control over synthesis pathways:

  • In Situ Hydrolysis (MOF Defect Engineering): During solvothermal MOF synthesis, the ethyl ester undergoes slow, acid-catalyzed hydrolysis. This gradual release of the active dicarboxylate linker (2-chloroterephthalic acid) controls the nucleation rate, yielding larger, highly crystalline MOFs with specifically engineered missing-linker defects.

  • Steric Disruption (Polymer Science): The bulky highly electronegative chlorine atom disrupts the coplanarity of adjacent aromatic rings. In polymer chains, this suppresses dense crystalline packing—lowering the melting temperature ( Tm​ ) to widen the processing window—while the rigid backbone maintains a high glass transition temperature ( Tg​ ).

  • Enhanced Polarizability: The -Cl group introduces localized dipoles that significantly enhance gas adsorption via −CH⋯Cl and Cl⋯π interactions, making the resulting materials exceptional for trace gas capture[3][4].

Application I: Synthesis of Defect-Engineered UiO-66-Cl MOFs

Zirconium-based MOFs (UiO-66 series) are renowned for their thermal and chemical stability. By utilizing 2-Chloro-4-(ethoxycarbonyl)benzoic acid as a pro-linker, researchers can synthesize UiO-66-Cl with enhanced porosity and exceptional trace benzene and CO2​ capture capabilities[5][6].

Mechanistic Workflow

The synthesis relies on a modulated solvothermal approach. Formic acid acts as both a modulator (competing with the linker for Zr6​ cluster coordination to enhance crystallinity) and a catalyst for the in situ hydrolysis of the ethoxycarbonyl group.

MOF_Synthesis ProLinker 2-Chloro-4-(ethoxycarbonyl) benzoic acid (Pro-linker) Hydrolysis In Situ Hydrolysis (DMF / Formic Acid, 120°C) ProLinker->Hydrolysis Acid Catalysis ActiveLinker 2-Chloroterephthalic Acid (Active Linker) Hydrolysis->ActiveLinker Ester Cleavage MOF UiO-66-Cl MOF (Defect-Engineered) ActiveLinker->MOF Coordination ZrSource ZrCl4 Precursor (Forms Zr6 Clusters) ZrSource->MOF Cluster Assembly

Fig 1: Modulated solvothermal synthesis pathway utilizing the pro-linker strategy for UiO-66-Cl.

Validated Protocol: Solvothermal Synthesis of UiO-66-Cl

This protocol is adapted from established Zr-MOF synthesis methodologies to ensure self-validating crystallization[7].

Reagents:

  • Zirconium(IV) chloride ( ZrCl4​ ): 0.50 mmol

  • 2-Chloro-4-(ethoxycarbonyl)benzoic acid: 0.50 mmol

  • N,N-Dimethylformamide (DMF): 15 mL

  • Formic Acid (98%): 1.5 mL (Modulator)

Step-by-Step Methodology:

  • Precursor Dissolution: In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.50 mmol of ZrCl4​ in 10 mL of DMF. Sonicate for 10 minutes until completely dissolved. Causality: Complete dissolution prevents the formation of amorphous ZrO2​ impurities.

  • Pro-linker Addition: Add 0.50 mmol of 2-Chloro-4-(ethoxycarbonyl)benzoic acid and the remaining 5 mL of DMF.

  • Modulation & Hydrolysis Initiation: Add 1.5 mL of formic acid. Stir the mixture at room temperature for 15 minutes.

  • Solvothermal Reaction: Seal the autoclave and heat in an isothermal oven at 120°C for 48 hours. Causality: 120°C provides the activation energy required for both ester hydrolysis and reversible Zr-carboxylate bond formation, ensuring a highly crystalline lattice.

  • Cooling & Harvesting: Cool the reactor to room temperature at a rate of 1°C/min. Collect the white crystalline precipitate via centrifugation (8000 rpm, 10 min).

  • Activation (Self-Validation Step): Wash the powder sequentially with DMF (3 × 20 mL) and absolute ethanol (3 × 20 mL) over 3 days, soaking the MOF to exchange trapped DMF. Dry under vacuum at 120°C for 12 hours.

    • QC Check: Perform Powder X-Ray Diffraction (PXRD). A sharp peak at 2θ≈7.4∘ confirms the formation of the fcu topology characteristic of UiO-66[5].

Quantitative Performance Data

The functionalization of the pore environment with chlorine significantly enhances trace gas uptake compared to the unfunctionalized baseline[8][9].

Adsorbent MaterialBenzene Uptake (298 K, 0.12 mbar)Surface Area (BET)Primary Interaction Mechanism
UiO-66 (Baseline)0.63 mmol/g~1100 m²/g π⋯π interactions
UiO-66-Cl 0.88 mmol/g ~950 m²/g −CH⋯Cl and Cl⋯π interactions
MFM-68-Cl2 (Ref)4.62 mmol/g~2400 m²/gCorrugated pore −CH⋯Cl binding

Table 1: Comparative gas adsorption metrics highlighting the enhancement provided by chloro-functionalized linkers[3][4].

Application II: Synthesis of Soluble High- Tg​ Polyesters

In polymer chemistry, 2-Chloro-4-(ethoxycarbonyl)benzoic acid acts as an A-B type monomer. The inherent asymmetry (acid vs. ester) allows for specific head-to-tail step-growth polymerization.

Mechanistic Workflow

To achieve high molecular weights, the free carboxylic acid is typically converted to an acid chloride, followed by a high-temperature polycondensation that drives off ethanol and HCl, forming a rigid aromatic polyester. The chlorine atom forces the polymer backbone out of a strictly planar conformation, drastically improving solubility in solvents like NMP or DMAc without sacrificing thermal stability.

Polymer_Workflow Monomer A-B Monomer (CAS: 911314-33-5) Activation Acid Chloride Formation (SOCl2) Monomer->Activation Polymerization Step-Growth Polycondensation Activation->Polymerization Heat / Catalyst LCP Halogenated Aromatic Polyester Polymerization->LCP -EtOH, -HCl

Fig 2: A-B step-growth polycondensation workflow for synthesizing halogenated aromatic polyesters.

Validated Protocol: Polycondensation of A-B Monomer

Step-by-Step Methodology:

  • Monomer Activation: Suspend 10 mmol of 2-Chloro-4-(ethoxycarbonyl)benzoic acid in 20 mL of thionyl chloride ( SOCl2​ ) with 2 drops of DMF as a catalyst. Reflux at 80°C for 4 hours until the solution becomes clear.

  • Purification: Distill off the excess SOCl2​ under reduced pressure to isolate the highly reactive 2-chloro-4-(ethoxycarbonyl)benzoyl chloride.

  • Polycondensation: Transfer the activated monomer to a rigorously dried Schlenk flask under an argon atmosphere. Add 15 mL of anhydrous diphenyl ether and 0.1 mol% of titanium(IV) tetrabutoxide ( Ti(OBu)4​ ) as a transesterification catalyst.

  • Thermal Profiling:

    • Heat the mixture to 200°C for 2 hours to initiate oligomerization.

    • Gradually increase the temperature to 280°C over 1 hour. Apply a dynamic vacuum (0.1 Torr) to continuously remove the ethanol byproduct, driving the equilibrium toward high molecular weight polymer.

  • Precipitation & Recovery (Self-Validation Step): Cool the viscous polymer melt to 100°C, dilute with 20 mL of NMP, and precipitate dropwise into 500 mL of vigorously stirred methanol.

    • QC Check: A fibrous, stringy precipitate indicates high molecular weight chain entanglement. A powdery precipitate indicates premature termination or low molecular weight oligomers. Filter, wash with hot methanol, and dry at 150°C under vacuum.

References

  • MOF Synthesis Protocol Grounding: Yuan, et al. "Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water." STAR Protocols, 2022. Available at:[Link]

  • Trace Gas Adsorption & Mechanistic Data: Han, Y., et al. "Enhanced Benzene Adsorption in Chloro-Functionalized Metal–Organic Frameworks." Journal of the American Chemical Society, 2024, 146(41), 28080-28087. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Chloro-4-(ethoxycarbonyl)benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and regioselectivity bottlenecks when synthesizing 2-chloro-4-(ethoxycarbonyl)benzoic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and regioselectivity bottlenecks when synthesizing 2-chloro-4-(ethoxycarbonyl)benzoic acid (CAS 911314-33-5).

This compound is synthesized via the regioselective monoesterification of 2-chloroterephthalic acid. The fundamental challenge lies in differentiating the two carboxylic acid groups. However, the causality of the reaction kinetics works in our favor: the chlorine atom at the C2 position provides significant steric hindrance, making the adjacent C1 carboxylic acid kinetically less accessible than the unhindered C4 position. Exploiting this steric disparity through controlled electrophilic activation is the key to maximizing your yield and preventing over-esterification.

Reaction Pathway & Troubleshooting Workflow

G A 2-Chloroterephthalic Acid (Starting Material) B Electrophilic Activation (SOCl2 or H+ / EtOH) A->B Reagents added C 2-Chloro-4-(ethoxycarbonyl)benzoic acid (Target Monoester) B->C Kinetic Control (Optimal conditions) D Impurity: Diester (Over-esterification) B->D Excess EtOH / Prolonged Heat E Impurity: 3-Chloro Isomer (Reaction at C1) B->E Thermodynamic Control (Harsh conditions) F Unreacted Starting Material (Stalled Conversion) B->F Water accumulation / Insufficient activation

Reaction pathways of 2-chloroterephthalic acid showing kinetic vs thermodynamic products.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a high percentage of the diester (diethyl 2-chloroterephthalate) instead of the target monoester? A: Over-esterification occurs when the reaction is pushed past kinetic control into thermodynamic control. If you are using standard Fischer esterification (ethanol as both solvent and reagent with H2​SO4​ ), the massive excess of ethanol forces the sterically hindered C1-COOH to eventually react. Correction: Shift from using ethanol as a solvent to using it as a strictly stoichiometric reagent (1.0 to 1.2 eq). Use a non-nucleophilic solvent like toluene or THF. For absolute regiocontrol, switch to the thionyl chloride ( SOCl2​ ) or oxalyl chloride method, where you form the mono-acyl chloride intermediate first[1].

Q2: My reaction yields the wrong regioisomer (3-chloro-4-(ethoxycarbonyl)benzoic acid). How do I fix this? A: If you isolate the 3-chloro isomer, esterification has occurred at the sterically hindered C1 position instead of the unhindered C4 position. This typically happens if the reaction is run at excessively high temperatures (e.g., refluxing toluene for >24 hours) which overcomes the kinetic barrier of the ortho-chloro steric bulk. Correction: Lower the activation temperature. By keeping the acyl chloride formation step at or below 50°C–60°C, the unhindered C4-COOH reacts almost exclusively.

Q3: The conversion of 2-chloroterephthalic acid is stalling at 50-60%. How can I drive it to completion? A: In Fischer esterifications, this is caused by water accumulation establishing a chemical equilibrium. In SOCl2​ -mediated reactions, it is often due to the poor solubility of the starting 2-chloroterephthalic acid in the reaction solvent. Correction: For Fischer esterification, implement a Dean-Stark trap to continuously remove water. For the acyl chloride method, add a catalytic amount of N,N-Dimethylformamide (DMF)[1]. DMF reacts with the chlorinating agent to form the highly reactive Vilsmeier-Haack reagent, which significantly accelerates the dissolution and activation of the diacid.

Quantitative Data: Method Comparison

To illustrate the impact of reaction conditions on regioselectivity, review the comparative data below. The SOCl2​ -mediated pathway provides the highest yield by strictly enforcing kinetic control.

Synthesis MethodReagents & SolventTemp / TimeOverall ConversionTarget Monoester YieldDiester Impurity
Fischer (Standard) EtOH (solvent), H2​SO4​ 80°C, 12h95%45%50%
Fischer (Dean-Stark) Toluene, EtOH (1.5 eq), H2​SO4​ 110°C, 8h85%70%15%
Acyl Chloride (Optimized) SOCl2​ (1.05 eq), cat. DMF, THF, then EtOH0°C to 50°C, 4h>98%>85% <5%

Optimized Step-by-Step Protocol: Regioselective Acyl Chloride Method

This protocol is a self-validating system: the visual transition of the reaction mixture from a suspension to a homogeneous solution confirms the successful formation of the C4-acyl chloride intermediate.

Phase 1: Electrophilic Activation (Kinetic Control)

  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask, suspend 2-chloroterephthalic acid (1.0 eq) in anhydrous THF to create a 0.2 M concentration.

  • Catalysis: Add 3-5 drops of anhydrous DMF. This acts as a catalyst for the chlorination step[1].

  • Activation: Cool the suspension to 0°C using an ice bath. Dropwise, add Thionyl Chloride ( SOCl2​ , 1.05 eq) or Oxalyl Chloride. Note: Strict adherence to 1.05 eq prevents the activation of the hindered C1 position.

  • Acyl Chloride Formation: Remove the ice bath and gently warm the mixture to 50°C for 3 hours. Validation Check: The mixture will become a clear, homogeneous solution as the soluble C4-acyl chloride forms.

Phase 2: Esterification & Purification 5. Esterification: Cool the reaction back to 0°C. Slowly add absolute Ethanol (1.2 eq) dissolved in a small volume of THF, followed by Triethylamine (1.5 eq) to neutralize the generated HCl. 6. Completion: Stir at room temperature for 1 hour. 7. Workup: Quench the reaction with water and concentrate under reduced pressure to remove the THF. Extract the aqueous residue with Ethyl Acetate. Wash the organic layer with 1M HCl to remove amine salts. 8. Chemical Purification (Acid-Base Extraction): To ensure zero diester contamination, extract the organic layer with saturated aqueous NaHCO3​ or KOH [2]. The target monoester (which retains a free carboxylic acid) will partition into the aqueous phase, leaving any diester impurity in the organic phase. Separate the aqueous layer, acidify it to pH 2 with concentrated HCl, and collect the precipitated 2-chloro-4-(ethoxycarbonyl)benzoic acid via vacuum filtration[2].

References

  • [1] Identification and Structure–Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. ACS Publications. URL:

  • [3] EP1063982B1 - Antagonists for treatment of cd11/cd18 adhesion receptor mediated disorders. Google Patents. URL:

  • [2] Preparation of Monoalkyl Terephthalates: An Overview. ResearchGate. URL:

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-Chloro-4-(ethoxycarbonyl)benzoic acid

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS No. 911...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS No. 911314-33-5).[1] This document provides in-depth troubleshooting strategies, detailed protocols, and scientific rationale to overcome the common challenge of its poor solubility in aqueous media.

Section 1: Fundamental Properties & First Principles

This section addresses the core chemical characteristics of 2-Chloro-4-(ethoxycarbonyl)benzoic acid that govern its solubility behavior. Understanding these principles is the first step in effective troubleshooting.

Q1: What are the key structural features of 2-Chloro-4-(ethoxycarbonyl)benzoic acid that influence its solubility?

A: The solubility of this compound is a tale of two competing features within its molecular structure:

  • Hydrophobic Moieties: The benzene ring, the chloro (-Cl) group, and the ethyl ester (-COOCH₂CH₃) portion are all non-polar and hydrophobic. These groups resist interaction with polar water molecules, driving the compound's tendency to remain undissolved.

  • Ionizable Hydrophilic Group: The carboxylic acid (-COOH) group is the key to unlocking its solubility. While the protonated acid is itself poorly soluble, it can be deprotonated to form a carboxylate salt (-COO⁻). This negatively charged group is significantly more polar and readily interacts with water, dramatically increasing solubility.

Therefore, the core challenge is that the large hydrophobic portion of the molecule dominates its behavior in neutral water, leading to poor intrinsic solubility.

Q2: What is the expected aqueous solubility and pKa of this compound?

A: Specific experimental solubility and pKa data for 2-Chloro-4-(ethoxycarbonyl)benzoic acid are not widely published. However, we can make scientifically sound predictions based on its structure and related compounds:

  • Aqueous Solubility: Like its parent, benzoic acid, the intrinsic solubility in neutral water is expected to be very low. Benzoic acid's solubility is only about 3.44 g/L at 25°C.[2] The addition of hydrophobic chloro and ethoxycarbonyl groups likely decreases this value further.

  • pKa: The pKa of benzoic acid is approximately 4.2.[3] The chloro and ethoxycarbonyl groups are electron-withdrawing, which stabilize the negatively charged carboxylate conjugate base. This effect increases the acidity of the carboxylic acid, meaning its pKa is likely lower than 4.2 . This is a critical insight, as it informs the pH required for solubilization. For practical purposes, targeting a pH well above 4.2 (e.g., 6.5 or higher) is a robust starting point for deprotonation and dissolution.

Section 2: Primary Troubleshooting Strategy: pH-Mediated Solubilization

For any ionizable compound, pH adjustment is the most direct and effective method to enhance aqueous solubility.[4][][6]

Q3: My compound won't dissolve in neutral water. What is the first and most effective step?

A: The most effective first step is to increase the pH of your aqueous medium. By raising the pH above the compound's pKa, you convert the poorly soluble carboxylic acid into its highly soluble carboxylate salt, as shown below:

C₁₀H₉ClO₄ (solid, insoluble) + OH⁻ ⇌ C₁₀H₈ClO₄⁻ (aqueous, soluble) + H₂O

The Henderson-Hasselbalch equation dictates that at a pH two units above the pKa, over 99% of the compound will be in its ionized, soluble form. Given the estimated pKa of <4.2, achieving a pH of 6.5-7.5 should be more than sufficient to induce solubility.

start Start: Suspend Compound in Aqueous Medium add_base Add Base (e.g., 1M NaOH) Dropwise with Stirring start->add_base check Observe for Clarity & Check pH add_base->check clear Is Solution Clear? check->clear ph_check Is pH > (pKa + 2)? (e.g., pH > 6.5) clear->ph_check No success Solubilization Successful clear->success  Yes ph_check->add_base No troubleshoot Consider Other Issues: - Concentration too high? - Impurities present? - Try advanced methods. ph_check->troubleshoot Yes

Caption: pH Adjustment Workflow for Solubilization.

Experimental Protocol 1: Solubilization via pH Adjustment

This protocol describes how to make a 10 mM stock solution of 2-Chloro-4-(ethoxycarbonyl)benzoic acid (MW = 228.63 g/mol ).

  • Preparation: Weigh 2.29 mg of 2-Chloro-4-(ethoxycarbonyl)benzoic acid and add it to a suitable vial.

  • Initial Suspension: Add 900 µL of purified water (e.g., Milli-Q). The compound will likely not dissolve and will appear as a white or yellowish solid suspension.

  • Basification: While stirring or vortexing, add a 1 M sodium hydroxide (NaOH) solution dropwise (typically 1-5 µL at a time).

  • Observation: Continue adding base incrementally until the solid completely dissolves and the solution becomes clear.

  • pH Measurement & Adjustment: Use a calibrated pH meter or pH strips to measure the final pH of the solution. If the pH is excessively high (e.g., >9), you can back-titrate carefully with dilute HCl (e.g., 0.1 M) to bring it closer to your target pH (e.g., 7.4). Be aware that if you go below the effective solubilizing pH, the compound may precipitate.

  • Final Volume: Add purified water to bring the final volume to 1.0 mL. Mix thoroughly.

Causality & Trustworthiness: This protocol is self-validating through visual inspection. The transition from a cloudy suspension to a clear solution is a direct indicator of successful solubilization via deprotonation. If the solution does not clear even at pH > 8, it may indicate your target concentration is above the salt's solubility limit or there are insoluble impurities.

Section 3: Advanced & Combination Strategies

When pH adjustment is not feasible or sufficient, co-solvents and other methods can be employed.

Q4: pH adjustment alone is insufficient or not suitable for my application (e.g., cell-based assays sensitive to pH). What's the next step?

A: The use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[7][8] This makes the aqueous environment more "hospitable" to the non-polar parts of your molecule.

Data Presentation: Common Co-Solvents for Preclinical Research
Co-SolventTypical Starting % (v/v)Properties & Considerations
DMSO (Dimethyl sulfoxide)1-10%Excellent solubilizing power for many compounds. Can be toxic to some cell lines at >0.5-1%.[9]
Ethanol 5-20%Good biocompatibility. Less aggressive solvent than DMSO. Often used in formulations.[7]
PEG 300 / PEG 400 10-30%Low toxicity, commonly used in vivo. Can create viscous solutions at high concentrations.[9][10]
Propylene Glycol 10-25%Common pharmaceutical excipient with good safety profile.[7]
Experimental Protocol 2: Solubilization using a Co-solvent (DMSO)
  • Preparation: Weigh 2.29 mg of 2-Chloro-4-(ethoxycarbonyl)benzoic acid.

  • Co-solvent Addition: Add a small volume of 100% DMSO (e.g., 50 µL) to the solid. Vortex until fully dissolved. The compound should dissolve readily in the pure organic solvent.

  • Aqueous Dilution: While vortexing, slowly add your aqueous buffer (e.g., PBS) dropwise to the DMSO concentrate. A slow addition rate is critical to prevent the compound from "crashing out" or precipitating.

  • Final Volume: Continue adding the aqueous buffer to reach the final desired volume and concentration (e.g., 1.0 mL total for a 10 mM stock in 5% DMSO).

Q5: How can I combine pH adjustment and co-solvents for maximum effect?

A: A combined approach is often highly effective for particularly challenging compounds. The co-solvent helps to solvate the hydrophobic regions of the molecule, while the pH adjustment ensures the hydrophilic carboxylate group remains ionized.

Workflow: First, dissolve the compound in a minimal amount of co-solvent as described in Protocol 2 (Step 2). Then, dilute this concentrate with an aqueous buffer that has already been pH-adjusted to be basic (e.g., PBS at pH 7.4 or a buffer specifically set to pH 8.0).

cluster_0 Primary Strategy cluster_1 Secondary Strategy cluster_2 Tertiary Strategy cluster_3 Advanced Strategy start Start ph_adjust Attempt pH Adjustment (Protocol 1) start->ph_adjust Target Conc. & Buffer Known success_ph Solution Clear ph_adjust->success_ph Success cosolvent Attempt Co-solvent (Protocol 2) ph_adjust->cosolvent Failure / Not Suitable success_co Solution Clear cosolvent->success_co Success combo Combine pH + Co-solvent cosolvent->combo Failure / Precipitation success_combo Solution Clear combo->success_combo Success advanced Consider Surfactants (e.g., Tween® 80) or Complexation (Cyclodextrins) combo->advanced Failure

Caption: Comprehensive Troubleshooting Workflow.

Section 4: Frequently Asked Questions (FAQs)
  • Q: I've added base and my solution is clear, but it precipitates when I dilute it into my neutral cell culture media. Why? A: This is a classic buffering problem. Your stock solution is basic, but the cell culture media has its own buffer (usually bicarbonate or HEPES) that neutralizes your stock, lowering the pH. As the pH drops below the pKa, your compound protonates and precipitates. Solution: Either increase the co-solvent percentage in your final dilution or ensure the buffering capacity of your final medium is sufficient to maintain a high enough pH.

  • Q: Will high pH affect the stability of my compound? A: This is an important consideration. The ethoxycarbonyl group is an ester, which is susceptible to base-catalyzed hydrolysis. At very high pH (e.g., >10) or with prolonged storage in a basic solution (pH > 8), the ester can hydrolyze to a dicarboxylic acid. Recommendation: Prepare fresh basic stock solutions for your experiments and store them at 4°C for no more than a few days. Avoid autoclaving basic solutions of the compound.

  • Q: What is a good starting concentration for my experiments? A: Always start low and work your way up. Begin by attempting to make a 1-5 mM stock solution. If successful, you can try higher concentrations. It is always easier to dilute a soluble stock than to work with an insoluble suspension.

  • Q: What safety precautions should I take? A: According to safety information for similar chemical structures, this compound should be handled with care. It may cause skin and serious eye irritation, as well as potential respiratory irritation.[11][12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood.[11]

References
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved from [Link]

  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023, March 5). Retrieved from [Link]

  • Benzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Retrieved from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Benzoic Acid - Structure, Properties, Reactions - Turito. (2023, January 20). Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved from [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ACS Publications. (2010, October 26). Retrieved from [Link]

  • Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K - ResearchGate. (n.d.). Retrieved from [Link]

  • pH adjustment: Significance and symbolism. (2026, January 7). Retrieved from [Link]

  • 911314-33-5 2-Chloro-4-(ethoxycarbonyl)benzoic acid - USCKS.COM. (n.d.). Retrieved from [Link]

  • 2-((2-Chloroethoxy)carbonyl)benzoic acid | C10H9ClO4 | CID 2747929 - PubChem. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Optimization for 2-Chloro-4-(ethoxycarbonyl)benzoic acid

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling bifunctional pharmaceutical intermediates requires a deep understanding of their intrinsic molecular vulnerabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling bifunctional pharmaceutical intermediates requires a deep understanding of their intrinsic molecular vulnerabilities.

This guide provides authoritative, field-proven strategies to prevent the degradation of 2-Chloro-4-(ethoxycarbonyl)benzoic acid during storage, focusing on the mechanistic causality of ester hydrolysis and self-validating protocols to ensure compound integrity.

Part 1: Molecular Vulnerability & Mechanistic Causality (FAQ)

Q: Why is 2-Chloro-4-(ethoxycarbonyl)benzoic acid highly susceptible to degradation during storage? A: The instability of this compound is rooted in its bifunctional nature. The molecule contains both an ethyl ester (ethoxycarbonyl) and a free carboxylic acid. While ester hydrolysis generally requires an external acid or base catalyst to proceed at a significant rate[1], this specific molecule undergoes autocatalytic acid-catalyzed hydrolysis .

The intrinsic C1-carboxylic acid acts as an endogenous proton source. Furthermore, the C2-chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This structural feature lowers the pKa of the carboxylic acid (making it a stronger proton donor) and simultaneously increases the partial positive charge on the C4-ester carbonyl carbon. This heightened electrophilicity makes the ester highly vulnerable to nucleophilic attack by even trace amounts of environmental moisture[2].

Q: What are the primary degradation products, and how do they affect my experiments? A: The hydrolysis reaction cleaves the ethyl ester, yielding 2-chloro-terephthalic acid (2-chloro-benzene-1,4-dicarboxylic acid) and ethanol [1]. The presence of 2-chloro-terephthalic acid will drastically alter the solubility profile, molecular weight, and reactivity of your bulk powder, leading to failed downstream coupling reactions or inaccurate assay dosing.

Q: If the compound is stored as a solid powder, how does hydrolysis still occur? A: Solid-state hydrolysis is driven by the hygroscopic nature of the powder and poor container closure integrity (CCI). When the powder absorbs atmospheric moisture, microscopic aqueous microenvironments form on the crystal surfaces. Within these microenvironments, the local concentration of the acidic protons is extremely high, driving the hydrolysis forward[3].

Mechanism A 2-Chloro-4-(ethoxycarbonyl)benzoic acid + Trace H2O B Protonation of Ester Carbonyl (Autocatalysis by C1-COOH) A->B H+ transfer C Nucleophilic Attack by H2O on C4-Carbonyl Carbon B->C +H2O D Tetrahedral Intermediate Formation C->D E Elimination of Ethanol (CH3CH2OH) D->E -H+ F 2-Chloro-terephthalic acid (Hydrolyzed Degradant) E->F Irreversible

Autocatalytic acid-hydrolysis mechanism of 2-Chloro-4-(ethoxycarbonyl)benzoic acid.

Part 2: Troubleshooting Guide & Diagnostics

If you suspect your batch has degraded, use the following diagnostic matrix to identify the root cause and implement corrective actions.

Symptom / ObservationAnalytical ConfirmationRoot CauseCorrective Action
Faint "sweet/alcoholic" odor upon opening the storage vial. Headspace GC-MS detects ethanol.Active ester hydrolysis releasing ethanol vapor[1].Discard compromised batch. Re-evaluate desiccant and seal integrity.
Powder appears clumped or sticky instead of free-flowing. Karl Fischer (KF) Titration shows >0.5% water content.Hygroscopic moisture absorption due to improper sealing.Re-dry viable batches under high vacuum. Implement Argon blanketing[4].
New early-eluting peak on Reverse-Phase HPLC. LC-MS shows [M-H]- at m/z 200 (2-chloro-terephthalic acid).Autocatalytic degradation over time due to thermal stress.Lower storage temperature to -20°C to reduce Arrhenius reaction kinetics[5].

Part 3: Standard Operating Procedure (SOP) for Anhydrous Storage

To prevent hydrolysis, the storage protocol must be a self-validating system that eliminates the obligate nucleophile (water) and minimizes thermal kinetic energy.

Step-by-Step Methodology
  • Primary Drying (Lyophilization / High Vacuum): Transfer the synthesized or received powder into a vacuum desiccator. Apply high vacuum (< 0.1 mbar) in the presence of phosphorus pentoxide (P2O5) for 24–48 hours to remove residual solvent and surface moisture.

  • Validation of Dryness (Karl Fischer Titration): Do not assume the powder is dry. Take a 50 mg aliquot and perform a coulometric Karl Fischer titration. The batch is only cleared for long-term storage if the water content is < 0.1% w/w.

  • Inert Packaging: Transfer the cleared powder into amber glass vials (to prevent potential UV-induced radical reactions).

  • Argon Blanketing: Purge the headspace of the vial with dry Argon gas. Argon is heavier than air and nitrogen, creating a protective blanket over the solid that displaces atmospheric moisture[4].

  • Sealing: Seal the vial tightly with a PTFE-lined (Teflon) cap. Avoid standard rubber septa, which are permeable to moisture over long durations.

  • Thermal Control: Store the sealed vials in a dedicated -20°C freezer containing indicating silica gel desiccants[5].

  • Thermal Equilibration (Thawing) Protocol: Critical Step. Before opening a vial for an experiment, remove it from the -20°C freezer and place it in a desiccator at room temperature for at least 60 minutes. Opening a cold vial immediately exposes it to room air, causing instant condensation of atmospheric moisture onto the powder, triggering hydrolysis.

Workflow N1 Synthesized/Received Compound N2 High Vacuum Drying (24-48 hrs) N1->N2 N3 Karl Fischer Titration (Moisture Check) N2->N3 N4 Is Water Content < 0.1%? N3->N4 N4->N2 No (Re-dry) N5 Package in Amber Glass with PTFE-lined Cap N4->N5 Yes N6 Purge Headspace with Argon Gas N5->N6 N7 Store at -20°C with Desiccant N6->N7

Step-by-step anhydrous storage and handling workflow to prevent degradation.

Part 4: Quantitative Data Presentation

The following table summarizes the expected degradation rates of 2-Chloro-4-(ethoxycarbonyl)benzoic acid under various storage conditions, demonstrating the critical need for strict environmental control.

Table 1: Impact of Storage Conditions on Hydrolysis Rate (6-Month Accelerated Study)

Storage TemperatureMoisture Content (KF)Headspace GasContainer ClosureDegradation at 6 Months (%)
Room Temp (25°C) > 1.0%Ambient AirStandard Plastic18.5% (Critical Failure)
Room Temp (25°C) < 0.1%ArgonAmber Glass / PTFE4.2%
Refrigerated (4°C) > 1.0%Ambient AirStandard Plastic7.8%
Freezer (-20°C) < 0.1%Ambient AirAmber Glass / PTFE1.1%
Freezer (-20°C) < 0.1% Argon Amber Glass / PTFE < 0.1% (Optimal)

References

  • [4] Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.[Link]

  • [1] Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.[Link]

  • [5] Hydrolysis in Pharmaceutical Formulations. USPTO.[Link](Note: Sourced via general pharmaceutical formulation guidelines grounded in USPTO documentation).

  • [2] Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.[Link]

  • [3] How to prevent hydrolysis in a drug. Quora.[Link]

Sources

Optimization

Technical Support Center: HPLC Method Development and Optimization for 2-Chloro-4-(ethoxycarbonyl)benzoic acid

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-4-(ethoxycarbonyl)benzoic acid. This document is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-4-(ethoxycarbonyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals, providing a comprehensive resource built from foundational scientific principles and extensive field experience. Here, we will not only present a robust starting method but also delve into the rationale behind our choices, empowering you to troubleshoot and optimize your separations effectively.

Foundational Knowledge: Understanding the Analyte

Before initiating any method development, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate every choice we make, from mobile phase pH to the detector wavelength.

Analyte: 2-Chloro-4-(ethoxycarbonyl)benzoic acid Molecular Formula: C₁₀H₉ClO₄[1] Molecular Weight: 228.63 g/mol [2]

PropertyValue / CharacteristicSignificance for HPLC Method Development
Structure Aromatic carboxylic acid with chloro and ethyl ester functional groups.The carboxylic acid group is ionizable, making mobile phase pH the most critical parameter for controlling retention and peak shape. The aromatic ring provides strong UV absorbance for detection.
pKa Estimated to be in the range of 2-4, similar to other chlorobenzoic acids.[3][4]To ensure the analyte is in a single, non-ionized form for sharp, symmetrical peaks and stable retention, the mobile phase pH must be controlled to at least 1-2 units below the pKa.[3][5][6][7]
Solubility Soluble in common organic solvents like methanol and acetonitrile.This allows for flexibility in preparing stock solutions and choosing a sample diluent that is compatible with the mobile phase.
UV Absorbance Expected to have strong absorbance maxima around 230-240 nm and a secondary maximum around 270-280 nm, characteristic of substituted benzoic acids.[8][9][10]Provides excellent sensitivity for UV detection. A wavelength of ~240 nm is a logical starting point.

Core HPLC Method: Development and Rationale

The goal is to develop a simple, robust, and reproducible reversed-phase HPLC (RP-HPLC) method. RP-HPLC is the technique of choice as it is well-suited for separating moderately polar to non-polar compounds like our analyte.[4][11]

Step-by-Step Initial Method Protocol

This protocol provides a validated starting point for your experiments.

  • Buffer Preparation (Mobile Phase A):

    • Accurately weigh and dissolve potassium phosphate monobasic in HPLC-grade water to a final concentration of 20 mM.

    • Adjust the pH to 2.5 using phosphoric acid. Measure the pH of the aqueous buffer before adding any organic solvent.[3]

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Degas both mobile phases using an online degasser or by sonication.

  • Sample Preparation:

    • Prepare a stock solution of 2-Chloro-4-(ethoxycarbonyl)benzoic acid in acetonitrile at 1.0 mg/mL.

    • Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of approximately 50 µg/mL. Note: The sample should be dissolved in a solvent similar in strength to the initial mobile phase conditions to prevent peak distortion.[12]

  • Chromatographic Conditions:

    • Run the system with the conditions outlined in the table below.

    • Allow the system to equilibrate until a stable baseline is achieved (typically 10-15 column volumes).[6][12]

    • Inject a blank (sample diluent) first, followed by the sample solution.

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmC18 is a versatile, non-polar stationary phase providing good retention for aromatic compounds. This geometry is standard for method development.[11]
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5A low pH of 2.5 ensures the carboxylic acid group (pKa ~2-4) is fully protonated (non-ionized). This state, known as ion suppression, maximizes retention and prevents peak tailing caused by secondary silanol interactions.[3][7] A buffer concentration of 20-50 mM is sufficient to control pH without risking precipitation.[4]
Mobile Phase B AcetonitrileAcetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and has a lower UV cutoff.
Gradient Program 50% B to 95% B in 10 min; Hold at 95% B for 2 min; Return to 50% B in 0.1 min; Hold at 50% B for 3 minA scouting gradient is essential to determine the approximate elution conditions and ensure the analyte elutes with a good peak shape within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. A slightly elevated temperature can improve peak shape and reduce system backpressure.[13]
Detection UV at 240 nmBased on the UV absorbance profile of similar aromatic carboxylic acids, 240 nm should provide high sensitivity.[8]
Injection Vol. 10 µLA typical injection volume that avoids column overload for a standard concentration.
Sample Diluent 50% Acetonitrile / 50% Water (with 0.1% Phosphoric Acid)The diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape.
Method Optimization Workflow

Once the initial separation is achieved, the method can be optimized for speed, resolution, and symmetry.

G A Initial Scouting Gradient (50-95% B in 10 min) B Analyte Elutes Too Early? (k' < 2) A->B Evaluate Retention C Analyte Elutes Too Late? (k' > 10) A->C Evaluate Retention D Decrease Starting %B or Use Shallower Gradient B->D Yes F Peak Shape is Poor? (Tailing Factor > 1.5) B->F No E Increase Starting %B or Use Steeper Gradient C->E Yes C->F No D->F E->F G Verify Mobile Phase pH (Is it < 2.8?) F->G Yes H Resolution is Inadequate? F->H No G->H pH is Correct I Adjust Gradient Slope (Shallower gradient increases resolution) H->I Yes J Optimized Method H->J No I->J

Caption: Workflow for HPLC method optimization.

Troubleshooting Guide (Q&A Format)

Even with a robust method, issues can arise. This section addresses common problems in a direct question-and-answer format.

Q1: Why is my peak tailing (asymmetry factor > 1.5)?

A1: Peak tailing for an acidic compound like this is almost always related to unwanted secondary interactions.[14][15]

  • Most Likely Cause: The mobile phase pH is too high, causing partial ionization of the carboxylic acid. The negatively charged analyte then interacts with residual, positively charged silanol groups on the silica-based column packing.

  • Solution Steps:

    • Verify pH: Re-prepare the aqueous mobile phase (Mobile Phase A) and carefully measure the pH. Ensure it is firmly at 2.5. Remember that buffers are most effective within +/- 1 pH unit of their pKa.[3][4]

    • Check Column Health: The column may be contaminated or degraded. Flush the column with a strong solvent (e.g., 100% acetonitrile) or, if the problem persists, replace the column.[16]

    • Consider a Different Column: If tailing continues, consider a column with high-purity silica and robust end-capping, which has fewer active silanol sites.[12]

Q2: My retention time is drifting or shifting between injections. What is the cause?

A2: Retention time instability points to a lack of equilibrium or a change in the system or mobile phase conditions.[13]

  • Common Causes & Solutions:

    • Insufficient Equilibration: This is the most common cause, especially when changing mobile phases or after a steep gradient. Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.[6][12]

    • Mobile Phase Composition Change: Volatile organic components (acetonitrile) can evaporate over time, increasing the aqueous content and thus lengthening retention times.[17] Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily.[17]

    • Temperature Fluctuations: A 1 °C change in temperature can alter retention time by 1-2%.[13] Solution: Always use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).

    • Pump/Flow Rate Issues: Leaks or failing pump seals can cause the flow rate to fluctuate.[13] Solution: Check for any visible leaks at fittings. If the pressure is fluctuating, the pump may require maintenance.

G cluster_0 Symptom cluster_1 Primary Causes cluster_2 Solutions Symptom Peak Tailing (Asymmetry > 1.5) C1 Incorrect Mobile Phase pH (Analyte is ionized) Symptom->C1 Most Likely C2 Column Contamination (Active sites exposed) Symptom->C2 C3 Column Overload (Too much sample) Symptom->C3 S1 Re-prepare buffer Ensure pH is 1-2 units below analyte pKa C1->S1 S2 Flush column with strong solvent or replace C2->S2 S3 Reduce injection volume or sample concentration C3->S3

Caption: Troubleshooting logic for peak tailing.

Q3: I'm seeing poor resolution between my main peak and an impurity. How can I improve it?

A3: Improving resolution requires modifying the selectivity of the separation.

  • Strategies for Improving Resolution:

    • Decrease the Gradient Slope: This is the most effective way to increase resolution in a gradient method. By making the gradient shallower (e.g., increasing the gradient time from 10 minutes to 20 minutes), you give the compounds more time to interact with the stationary phase, improving separation.

    • Change the Organic Modifier: If acetonitrile doesn't provide adequate resolution, try substituting it with methanol. Methanol has different solvent properties and can alter the elution order and spacing of peaks.

    • Adjust the pH: Small adjustments to the pH (e.g., from 2.5 to 2.8) can sometimes change the selectivity between analytes with slightly different pKa values, though care must be taken not to approach the pKa of the main analyte.[18]

Frequently Asked Questions (FAQs)

Q1: What are appropriate system suitability test (SST) parameters for this method? A1: For a validated method, you should monitor the following SST parameters from a series of replicate injections (e.g., n=5) of a standard solution:

  • Retention Time Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%.

  • Peak Area Repeatability: RSD ≤ 2.0%.

  • Tailing Factor (Asymmetry): ≤ 1.5.

  • Theoretical Plates (Efficiency): > 2000.

Q2: Can I run this method isocratically? A2: Yes. After running the initial scouting gradient, you can determine the percentage of Mobile Phase B at which your analyte elutes. You can then set up an isocratic method using that solvent composition. For example, if the peak elutes at 6 minutes in the 10-minute gradient (50-95% B), the approximate composition is 77% B. You could start optimizing an isocratic method around 70-75% Acetonitrile. Isocratic methods are often simpler and faster if you are only analyzing the main compound.

Q3: My system backpressure is too high. What should I do? A3: High backpressure is usually caused by a blockage. Check the system from the column outlet backward to the pump:

  • Remove the column: Check the pressure of the system without the column. If it's normal, the blockage is in the column.

  • Column Blockage: Try back-flushing the column (if the manufacturer allows it) with a strong solvent. If pressure remains high, the inlet frit may be blocked and needs replacement, or the column itself may need to be replaced.[16]

  • System Blockage: If pressure is high without the column, a tubing line or an in-line filter may be clogged. Systematically loosen fittings to isolate the source of the blockage.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Scribd. (n.d.). pH Control in Reversed Phase HPLC. Retrieved from [Link]

  • Phenomenex. (2025, May 22). Why Does Retention Time Shift? | HPLC Tip. YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • EDP Sciences. (n.d.). Development of an HPLC method for the determination of phenolic by-products. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • USCKS.COM. (n.d.). 911314-33-5 2-Chloro-4-(ethoxycarbonyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 7). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Retrieved from [Link]

  • PubChem. (n.d.). 2-((2-Chloroethoxy)carbonyl)benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2020, February 10). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-ethylbenzoic acid. Retrieved from [Link]

  • LookChem. (2025, May 20). 2-ethoxycarbonyl-benzoic acid. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance when reacting 2-Chloro-4-(ethoxycarbonyl)benzoic acid

Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-4-(ethoxycarbonyl)benzoic Acid Couplings Welcome to the Advanced Diagnostics and Troubleshooting Hub. Reacting 2-Chloro-4-(ethoxycarbonyl)benzoic acid pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-4-(ethoxycarbonyl)benzoic Acid Couplings

Welcome to the Advanced Diagnostics and Troubleshooting Hub. Reacting 2-Chloro-4-(ethoxycarbonyl)benzoic acid presents a unique set of synthetic challenges. The primary reaction center (the C1 carboxylic acid) is severely shielded by the bulky, electron-withdrawing chlorine atom at the ortho position (C2). When attempting standard amidation or esterification, this steric wall physically blocks the incoming nucleophile, stalling aminolysis and allowing side reactions to dominate[1]. Furthermore, the C4 ethoxycarbonyl group is sensitive to harsh basic conditions, requiring highly chemoselective activation strategies.

This guide provides field-proven, self-validating methodologies to bypass these steric barriers and achieve high-yielding couplings.

Part 1: Diagnostic FAQs

Q: Why did my standard EDC/HOBt coupling yield less than 10% product? A: Standard carbodiimide couplings fail here due to spatial constraints. EDC and HOBt generate an OBt-active ester. This intermediate is exceptionally bulky. When flanked by the ortho-chloro group, the OBt-ester creates a steric shield that prevents the incoming amine from achieving the correct Bürgi-Dunitz trajectory for attack[1]. Consequently, the rate of aminolysis drops below the rate of competing hydrolysis or N-acylurea rearrangement.

Q: I switched to HATU, but I am now seeing a major byproduct with a mass corresponding to the amine + 100 Da. What happened? A: You are observing guanylation of your amine. While HATU is highly reactive due to the "7-aza effect" (anchimeric assistance from the pyridine nitrogen of HOAt)[2], sterically hindered carboxylic acids activate slowly. If the amine is added before the acid is fully activated, or if a highly nucleophilic base like Triethylamine (TEA) is used, the amine will directly attack the HATU uronium salt, forming a dead-end tetramethylguanidine byproduct (+100 Da)[3].

Q: How do I prevent the hydrolysis of the C4 ethoxycarbonyl group during activation? A: Avoid aqueous bases and highly nucleophilic organic bases. Switch your base to 2,6-lutidine or N,N-Diisopropylethylamine (DIPEA). 2,6-lutidine is sterically hindered around its nitrogen atom, making it an excellent proton scavenger without acting as a nucleophile that could attack the C4 ester or the coupling reagent[3].

Part 2: Quantitative Benchmarks for Hindered Substrates

To select the correct strategy, compare the empirical performance of coupling reagents on heavily hindered ortho-substituted and electron-deficient substrates.

Coupling Reagent / MethodActive IntermediateYield RangePrimary Limitation / Causality
EDC / HOBt OBt Ester0 - 10%Severe steric clash; aminolysis is outpaced by hydrolysis[1].
HATU / DIPEA OAt Ester17 - 50%Uronium guanylation side-reactions with hindered amines[2][3].
BTFFH / DIPEA Acyl Fluoride71 - 91%Requires elevated temperatures (80°C) for complete conversion[1][4].
Ghosez's Reagent Acid Chloride85 - 99%Moisture sensitivity of the intermediate requires anhydrous handling[5][6].

Part 3: Reagent Selection Logic

G Start Amine Nucleophilicity? High Primary / Unhindered Start->High Low Secondary / Hindered Start->Low HATU HATU + 2,6-Lutidine (OAt Ester) High->HATU Fast kinetics Ghosez Ghosez's Reagent (Acid Chloride) Low->Ghosez Extreme sterics BTFFH BTFFH + DIPEA (Acyl Fluoride) Low->BTFFH Mild heating

Decision logic for selecting coupling reagents based on amine sterics.

Part 4: Self-Validating Experimental Protocols

Do not rely on blind incubation. The following protocols incorporate built-in validation steps to ensure intermediate formation before committing precious amine building blocks.

Protocol A: Acyl Fluoride Activation via BTFFH

Causality: BTFFH converts the carboxylic acid into an acyl fluoride. Fluorine is highly electronegative but sterically tiny (similar in van der Waals radius to hydrogen). This drastically reduces the steric profile of the activated complex compared to bulky HOBt/HOAt esters, allowing hindered amines to attack the carbonyl carbon freely[1].

  • Activation: Dissolve 2-Chloro-4-(ethoxycarbonyl)benzoic acid (1.3 eq) in anhydrous CH₂Cl₂. Add BTFFH (1.5 eq) and DIPEA (4.5 eq)[4].

  • Validation Check: Stir at room temperature for 30 minutes. Self-Validation: Withdraw a 5 µL aliquot and inject it into an LC-MS. Unlike acid chlorides, acyl fluorides are uniquely stable to brief atmospheric exposure and will appear as a distinct mass peak [M-OH+F] without immediate hydrolysis[1]. Do not proceed until >95% conversion to the acyl fluoride is confirmed.

  • Coupling: Add the hindered amine (1.0 eq). Seal the vessel and heat to 80°C for 12-24 hours[4].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the BTFFH byproducts.

Protocol B: Neutral Acid Chloride Synthesis (Ghosez's Reagent)

Causality: Standard thionyl chloride (SOCl₂) generates HCl gas, which can degrade the C4 ethoxycarbonyl group or protonate the incoming amine, killing its nucleophilicity. Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) generates the highly reactive acid chloride under strictly neutral conditions, bypassing both issues[6][7].

G A 1. Add Ghosez's Reagent B 2. Acid Chloride Forms A->B C Validation: Methylamine Aliquot B->C Test 10 µL D Pass: Colorless Methyl Amide C->D E 3. Add Amine + 2,6-Lutidine D->E Proceed

Self-validating workflow for acid chloride formation via Ghosez's Reagent.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M) under N₂ at 0 °C. Add Ghosez's reagent (1.2 eq) dropwise. Stir for 1 hour[6].

  • Validation Check (The Methylamine Quench): Withdraw a 10 µL aliquot of the reaction mixture and treat it with an excess of methylamine. Self-Validation: You should observe rapid conversion to the colorless methyl amide (detectable by naked-eye color change or rapid TLC). This confirms 100% conversion to the acid chloride[7].

  • Coupling: Once validated, add your hindered amine (1.2 eq) and 2,6-lutidine (2.5 eq) to the main reaction flask. 2,6-lutidine is utilized here because its methyl groups sterically prevent it from reacting with the acid chloride, whereas Triethylamine might cause ketene formation or degradation[3].

  • Completion: Stir at room temperature for 20 hours, then purify via standard silica gel chromatography[6].

References

  • Straightforward, scalable, solution-phase synthesis of peptide bonds in flow Source: nih.gov URL:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: peptidechemistry.org URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: rsc.org URL:[Link]

  • General Synthesis of N-CF3 Heteroaryl Amides via Successive Fluorination and Acylation of Sterically Hindered Isothiocyanates Source: acs.org URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: acs.org URL:[Link]

  • Optimized Properties and Synthesis of Photoactivatable Diazoketorhodamines Facilitate and Enhance High-Throughput Single-Molecule Tracking Source: acs.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 2-Chloro-4-(ethoxycarbonyl)benzoic acid vs. 4-(ethoxycarbonyl)benzoic acid

Executive Summary In the landscape of drug development and advanced materials science, the strategic placement of a single halogen atom can fundamentally alter a molecule's synthetic trajectory. This guide provides an ob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and advanced materials science, the strategic placement of a single halogen atom can fundamentally alter a molecule's synthetic trajectory. This guide provides an objective, data-driven comparison between 2-Chloro-4-(ethoxycarbonyl)benzoic acid (Compound A) and its unsubstituted analog, 4-(ethoxycarbonyl)benzoic acid (Compound B). By analyzing their electronic environments, steric profiles, and orthogonal reactivity handles, we establish field-proven methodologies for handling these crucial terephthalic acid mono-esters.

Structural & Electronic Divergence: The Causality of Reactivity

The addition of an ortho-chloro substituent in Compound A introduces two competing physicochemical forces that dictate its behavior in the lab:

  • Inductive Electron Withdrawal (-I Effect): Chlorine is highly electronegative. Through sigma-bond electron withdrawal, it stabilizes the conjugate base (carboxylate anion) of the adjacent carboxylic acid. This significantly increases the acidity of the molecule, dropping the predicted pKa from approximately 3.79 in the unsubstituted Compound B[1] to roughly 2.45 in the chloro-substituted Compound A[2]. While the proton is easier to remove, the resulting carboxylate is less nucleophilic.

  • Steric Shielding: The van der Waals radius of a chlorine atom (~1.75 Å) is substantially larger than that of hydrogen (~1.20 Å). Positioned directly ortho to the carboxylic acid, the chlorine atom creates a formidable steric shield around the carbonyl carbon, severely impeding the approach of bulky coupling reagents and nucleophiles.

  • Orthogonal Functionalization: The C-Cl bond in Compound A serves as a latent electrophilic handle. While the aromatic ring of Compound B is largely inert, Compound A can undergo transition-metal catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the 2-position, allowing for late-stage structural diversification.

Quantitative Physicochemical Comparison
Parameter2-Chloro-4-(ethoxycarbonyl)benzoic acid (A)4-(ethoxycarbonyl)benzoic acid (B)
Molecular Formula C10H9ClO4C10H10O4
Predicted pKa (COOH) ~2.45[2]~3.79[1]
Steric Environment (C1) Highly hindered (ortho-Cl)Unhindered (ortho-H)
Amidation Reactivity Requires strong uronium activationStandard carbodiimide chemistry
Cross-Coupling Potential Active (C-Cl oxidative addition)Inert (No halogen handle)

Workflow Visualization

The following diagram maps the divergent synthetic pathways dictated by the presence or absence of the ortho-chloro substituent.

Reactivity A 2-Chloro-4-(ethoxycarbonyl) benzoic acid AmideA Amidation via TBTU (Overcomes Steric Shielding) A->AmideA COOH Activation Coupling Pd-Catalyzed Cross-Coupling (C-Cl Oxidative Addition) A->Coupling Orthogonal Reactivity B 4-(ethoxycarbonyl) benzoic acid AmideB Amidation via EDC/HOBt (Standard Activation) B->AmideB COOH Activation NoCoupling Inert to Cross-Coupling (No Halogen Handle) B->NoCoupling Aromatic Ring

Divergent reactivity pathways dictated by the ortho-chloro substituent.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, complete with mechanistic rationale and built-in analytical checkpoints.

Protocol 1: Amidation of 2-Chloro-4-(ethoxycarbonyl)benzoic acid via TBTU

Causality: Standard carbodiimides (like EDC) often fail with Compound A. The intermediate O-acylisourea is sterically blocked from amine attack and rapidly undergoes an irreversible rearrangement into an inactive N-acylurea. TBTU (a uronium salt) bypasses this by rapidly converting the hindered acid into a highly reactive OBt ester, a strategy proven effective for sterically encumbered 2-chloroterephthalic acid derivatives[3].

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 2-Chloro-4-(ethoxycarbonyl)benzoic acid in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add 5.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: The high acidity of the substrate (pKa ~2.45)[2] requires excess base to ensure complete deprotonation for nucleophilic attack on the coupling reagent.

  • Activation: Add 2.0 eq of TBTU. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: LC-MS analysis of an aliquot should show the disappearance of the starting material mass and the appearance of the OBt-ester intermediate.

  • Coupling: Add 1.2 eq of the target primary or secondary amine. Stir for 2–4 hours.

  • Workup: Quench with water to precipitate the product (if highly hydrophobic) or extract with EtOAc. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine to remove DMF and DIPEA salts.

    • Validation Checkpoint 2: The final product must retain the characteristic 3:1 isotopic ratio (M / M+2) in mass spectrometry, confirming the C-Cl bond remains intact during amidation.

Protocol 2: Standard Amidation of 4-(ethoxycarbonyl)benzoic acid

Causality: Lacking the steric bulk of the chlorine atom, Compound B's carboxylic acid (pKa ~3.79)[1] is easily accessible. Standard, cost-effective carbodiimide chemistry is highly efficient here.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 4-(ethoxycarbonyl)benzoic acid in dichloromethane (DCM).

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 10 minutes.

  • Coupling: Add 3.0 eq of Triethylamine (TEA) followed by 1.1 eq of the target amine. Stir at room temperature for 12 hours.

    • Validation Checkpoint 1: TLC (Hexanes/EtOAc 1:1) should reveal complete consumption of the acid (which typically streaks near the baseline) and the appearance of a higher-Rf amide spot.

  • Workup: Dilute with DCM, wash with 1N HCl (removes unreacted amine and EDC byproducts), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol 3: Suzuki-Miyaura Cross-Coupling of Compound A

Causality: The C-Cl bond provides an orthogonal handle for diversification. Because aryl chlorides are notoriously reluctant to undergo oxidative addition compared to bromides or iodides, a highly electron-rich and sterically demanding ligand (like XPhos) is required to force the palladium catalyst into the catalytic cycle.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 1.0 eq of 2-Chloro-4-(ethoxycarbonyl)benzoic acid, 1.5 eq of the desired arylboronic acid, and 3.0 eq of K3PO4.

  • Catalyst Addition: Add 5 mol% of XPhos Pd G2 precatalyst.

  • Degassing: Evacuate the flask and backfill with dry Nitrogen (repeat 3x).

  • Solvent: Add a degassed mixture of 1,4-dioxane/H2O (4:1 v/v). Rationale: Water is essential to dissolve the phosphate base and accelerate the transmetalation step.

  • Reaction: Heat the mixture at 90°C for 12 hours.

    • Validation Checkpoint 1: The reaction mixture will transition from pale yellow to a dark red/brown hue, indicating the formation of active Pd(0) species.

    • Validation Checkpoint 2: LC-MS will confirm the cross-coupled product mass. Crucially, the characteristic 3:1 chlorine isotope pattern will be absent, validating the successful cleavage of the C-Cl bond.

References

  • 2-chlorobenzene-1,4-dicarboxylic acid - ChemBK Source: ChemBK URL:[Link]

  • Cas 713-57-5,TEREPHTHALIC ACID MONOETHYL ESTER Source: LookChem URL:[Link]

  • Identification and Structure–Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli Source: OSTI (Office of Scientific and Technical Information) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS Methods for 2-Chloro-4-(ethoxycarbonyl)benzoic Acid Quantification

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of chemical intermediates is paramount for ensuring process control, quality assurance, and regulatory co...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of chemical intermediates is paramount for ensuring process control, quality assurance, and regulatory compliance. 2-Chloro-4-(ethoxycarbonyl)benzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a typical analytical challenge that necessitates robust and reliable quantification methods. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the quantification of this analyte, grounded in the principles of scientific integrity and regulatory expectations.

The development and validation of an analytical method is a journey that must be navigated with a clear understanding of the "why" behind each "how." Our approach is not merely procedural; it is a self-validating system built on the pillars of expertise, trustworthiness, and authoritative grounding. Every experimental choice is rationalized, and every claim is substantiated by referencing established regulatory guidelines, such as the ICH Q2(R1) "Validation of Analytical Procedures" and the FDA's "Bioanalytical Method Validation" guidance.[1][2][3][4][5][6][7]

The Analytical Imperative: Why LC-MS/MS?

For a molecule like 2-Chloro-4-(ethoxycarbonyl)benzoic acid, with its carboxylic acid and ester functionalities, several analytical techniques could be considered. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerges as the gold standard for its unparalleled sensitivity, selectivity, and speed.[8] The ability to separate the analyte from a complex matrix via liquid chromatography and then selectively detect and quantify it based on its unique mass-to-charge ratio using tandem mass spectrometry provides a level of confidence that is often required in a regulated environment.

This guide will explore two distinct LC-MS/MS approaches and compare them with a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Method 1: The High-Throughput Reversed-Phase LC-MS/MS Approach

This method is designed for rapid analysis, making it suitable for high-throughput screening or in-process control where speed is critical.

Experimental Protocol

1. Sample Preparation:

  • A simple "dilute-and-shoot" approach is often sufficient for process samples.

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) acetonitrile:water mixture to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same diluent to fall within the calibration curve range (e.g., 1-1000 ng/mL).

  • For complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

2. Liquid Chromatography:

  • HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is chosen for its excellent retention and separation of moderately polar compounds.

  • Mobile Phase A: 0.1% formic acid in water. The acidic modifier is crucial for good peak shape of the carboxylic acid and to promote ionization.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A fast gradient from 5% to 95% B over 2 minutes, followed by a 1-minute re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode. The carboxylic acid moiety readily deprotonates to form a [M-H]⁻ ion, making negative mode the logical choice for high sensitivity.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: 2-Chloro-4-(ethoxycarbonyl)benzoic acid (Molecular Weight: 228.63 g/mol )

      • Precursor Ion (Q1): m/z 227.0

      • Product Ion (Q3): m/z 183.0 (corresponding to the loss of the ethoxy group, -OC2H5)

    • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., 2-Fluoro-4-(methoxycarbonyl)benzoic acid[9][10]) would be ideal. For this example, we will use a hypothetical IS with a transition of m/z 232.0 -> 187.0.

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: -3.5 kV, Gas Temperature: 350 °C, Gas Flow: 10 L/min).

Workflow Diagram

High-Throughput LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Dilute to Working Concentration s2->s3 lc Reversed-Phase LC Separation s3->lc ms ESI- MS/MS Detection (MRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Quantification dp2->dp3

Caption: High-Throughput LC-MS/MS Workflow for Quantification.

Method 2: The High-Resolution Reversed-Phase LC-MS/MS Approach for Enhanced Selectivity

This method prioritizes chromatographic resolution and selectivity, which is crucial for complex sample matrices or when isomeric impurities may be present.

Experimental Protocol

1. Sample Preparation: Identical to Method 1.

2. Liquid Chromatography:

  • HPLC System: Same as Method 1.

  • Column: A longer C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) for improved separation efficiency.[11]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A longer, shallower gradient from 20% to 80% B over 10 minutes, followed by a 2-minute re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry: Identical to Method 1.

Workflow Diagram

High-Resolution LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Dilute to Working Concentration s2->s3 lc High-Resolution Reversed-Phase LC Separation s3->lc ms ESI- MS/MS Detection (MRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Quantification dp2->dp3

Caption: High-Resolution LC-MS/MS Workflow for Enhanced Selectivity.

Alternative Technique: HPLC with UV Detection

A more traditional approach, HPLC-UV, can also be employed for the quantification of 2-Chloro-4-(ethoxycarbonyl)benzoic acid. This method is often more accessible in quality control laboratories.

Experimental Protocol

1. Sample Preparation: Identical to LC-MS/MS methods.

2. High-Performance Liquid Chromatography:

  • HPLC System: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase A: 0.1% phosphoric acid in water.[12]

  • Mobile Phase B: Acetonitrile.[12]

  • Isocratic Elution: A 60:40 (v/v) mixture of Mobile Phase A and B.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 254 nm, where the benzoic acid chromophore exhibits strong absorbance.[12]

Performance Comparison

The choice of analytical method is always a balance between performance, speed, cost, and the specific requirements of the analysis. Below is a comparative summary of the expected performance of the three detailed methods, based on established validation parameters.

Parameter Method 1: High-Throughput LC-MS/MS Method 2: High-Resolution LC-MS/MS Method 3: HPLC-UV ICH Q2(R1) / FDA Guideline Reference
Specificity/Selectivity Very High (based on m/z)Excellent (chromatography + m/z)Moderate (potential for co-eluting impurities)A combination of procedures may be needed to achieve the necessary level of discrimination.[7]
Limit of Quantification (LOQ) ~0.1-1 ng/mL~0.1-1 ng/mL~10-50 ng/mLThe quantitation limit is a parameter of quantitative assays for low levels of compounds in sample matrices.[7]
Linearity (r²) >0.995>0.995>0.99A linear relationship should be evaluated across the range of the analytical procedure.
Accuracy (% Bias) ± 15% (± 20% at LOQ)± 15% (± 20% at LOQ)± 15%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (%CV) < 15% (< 20% at LOQ)< 15% (< 20% at LOQ)< 15%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Analysis Time per Sample ~3 minutes~12 minutes~15 minutes
Robustness HighHighModerateThe robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Justification of Methodological Choices

  • LC-MS/MS over HPLC-UV: The primary driver for selecting LC-MS/MS is its superior sensitivity and selectivity. In drug development, impurities and degradants must be monitored at very low levels, often below the detection limits of UV detectors. The mass spectrometer's ability to filter by mass provides an orthogonal detection mechanism to chromatography, significantly reducing the risk of interferences.

  • Negative vs. Positive Ionization: The presence of a carboxylic acid group on 2-Chloro-4-(ethoxycarbonyl)benzoic acid makes it an ideal candidate for negative mode electrospray ionization. The acidic proton is readily lost in the ESI source, forming a stable [M-H]⁻ anion, which typically results in a more intense and stable signal compared to forming a [M+H]⁺ adduct in positive mode.

  • Choice of Mobile Phase: The use of formic acid as a mobile phase modifier serves a dual purpose. It maintains a low pH, which suppresses the ionization of the carboxylic acid on the reversed-phase column, leading to better peak shape and retention. In the ESI source, it provides a source of protons for positive mode or helps in the desolvation process for negative mode, ultimately aiding in the ionization efficiency.

  • High-Throughput vs. High-Resolution Chromatography: The choice between a short, fast gradient and a longer, shallower gradient depends on the sample complexity and the analytical objective. For in-process controls where the sample matrix is relatively clean and the primary goal is to quickly determine the concentration of the main component, a high-throughput method is advantageous. For final product release testing or in biological matrices where numerous other components may be present, a high-resolution method is necessary to ensure that no isobaric interferences are co-eluting with the analyte of interest.

Conclusion

The validation of an analytical method for the quantification of a critical intermediate like 2-Chloro-4-(ethoxycarbonyl)benzoic acid is a multifaceted process that demands a deep understanding of both the chemistry of the analyte and the principles of the analytical techniques employed. While HPLC-UV can be a viable option for routine analysis in less demanding applications, LC-MS/MS offers a significant advantage in terms of sensitivity, selectivity, and confidence in the data.

The choice between a high-throughput and a high-resolution LC-MS/MS method should be guided by the specific needs of the analysis, balancing the requirement for speed against the need for resolving power. Regardless of the method chosen, a rigorous validation that adheres to the principles outlined in regulatory guidelines such as ICH Q2(R1) and FDA guidance is not just a recommendation but a necessity to ensure the quality and reliability of the data generated.[1][2][3][5][6][7] This guide provides a framework for making these critical decisions, ensuring that the chosen analytical method is not only scientifically sound but also fit for its intended purpose.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Frontiers in Drug, Chemistry and Clinical Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). 2-((2-Chloroethoxy)carbonyl)benzoic acid. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • Longdom Publishing. (2026). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. [Link]

  • Reddit. (2024). LC-MS method validation resources. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • Springer. (2025). Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

  • MDPI. (2020). An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater. [Link]

  • J-STAGE. (n.d.). LC/MSn を用いた薬物スクリーニングシステムの構築 ―液体クロマトグラフィー/質量分析法における保持指標の応用―. [Link]

  • ResearchGate. (n.d.). LC-MS analysis of 2,4-D and the intermediate metabolite 2,4-DCP.... [Link]

  • MDPI. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

  • Royal Society of Chemistry. (2021). Electrochemically site-selective alkoxylation of twisted 2-arylbenzoic acids via spirolactonization. [Link]

Sources

Validation

Benchmarking 2-Chloro-4-(ethoxycarbonyl)benzoic Acid: A Comparative Guide to Halogenated Benzoic Acids in Organic Synthesis

As pharmaceutical pipelines increasingly rely on late-stage functionalization and complex cross-coupling strategies, the selection of highly specific, multifunctional building blocks is paramount[1]. 2-Chloro-4-(ethoxyca...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on late-stage functionalization and complex cross-coupling strategies, the selection of highly specific, multifunctional building blocks is paramount[1]. 2-Chloro-4-(ethoxycarbonyl)benzoic acid (2-Cl-4-ECBA) has emerged as a highly versatile intermediate. Featuring an ortho-halogen, a free carboxylic acid, and a para-ethyl ester, this compound offers unique orthogonal reactivity compared to simpler halogenated benzoic acids.

This guide provides an objective, data-driven benchmark of 2-Cl-4-ECBA against standard alternatives—such as 2-Fluorobenzoic acid (2-FBA) and 2,4-Dichlorobenzoic acid (2,4-DCBA)—detailing their physicochemical profiles, cross-coupling behaviors, and chemoselective workflows.

Physicochemical Profiling & Electronic Effects

To understand the synthetic utility of 2-Cl-4-ECBA, we must first benchmark its fundamental properties against other halogenated analogs[2]. The presence of both an electron-withdrawing halogen and an ester group fundamentally alters the electronic landscape of the benzoic acid core.

Table 1: Physicochemical Benchmarking Data
Property2-Chloro-4-(ethoxycarbonyl)benzoic acid2-Fluorobenzoic acid (2-FBA)2,4-Dichlorobenzoic acid (2,4-DCBA)
CAS Number 911314-33-5137-52-050-84-0
Molecular Weight 228.63 g/mol 140.11 g/mol 191.01 g/mol
Estimated pKa ~2.0 – 2.53.272.68
Estimated LogP 2.51.92.8
Regioselectivity Single active C-Cl site (C2)Single active C-F site (C2)Competitive C-Cl sites (C2, C4)
The Causality of Electronic Modulation

The standard pKa of unfunctionalized benzoic acid is 4.2. In 2-FBA, the highly electronegative fluorine exerts a strong inductive (-I) effect, lowering the pKa to 3.27. However, in 2-Cl-4-ECBA , the pKa is depressed even further. This is driven by two synergistic factors:

  • Steric Twisting: The bulky C2-chlorine forces the C1-carboxylate out of coplanarity with the aromatic ring, disrupting conjugation but highly stabilizing the conjugate base.

  • Para-Ester Activation: The ethoxycarbonyl group at C4 acts as a powerful electron-withdrawing group (EWG) via both resonance (-R) and inductive (-I) effects, severely depleting electron density across the ring.

Reactivity Benchmarking in Pd-Catalyzed Cross-Coupling

Site-selective cross-coupling of polyhalogenated arenes is notoriously challenging due to competitive oxidative addition[3].

When benchmarking 2-Cl-4-ECBA against 2,4-DCBA , 2-Cl-4-ECBA demonstrates superior synthetic utility. In 2,4-DCBA, palladium can insert into either the C2-Cl or C4-Cl bond, leading to poor regioselectivity. In contrast, 2-Cl-4-ECBA features only one carbon-halogen bond. Furthermore, while ortho-chlorobenzoic acids typically suffer from sluggish cross-coupling due to the carboxylate chelating the Pd(II) intermediate and forming stable, unreactive palladacycles[4], the strong electron-withdrawing nature of the C4-ester in 2-Cl-4-ECBA accelerates the initial oxidative addition step, overcoming this energetic barrier when paired with bulky ligands.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling of 2-Cl-4-ECBA

This self-validating protocol utilizes a bulky, electron-rich phosphine ligand to prevent Pd-chelation by the ortho-carboxylate.

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk flask under N₂, combine 2-Cl-4-ECBA (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv).

    • Causality: XPhos is critical here; its extreme steric bulk prevents the C1-carboxylate from forming a stable 6-membered chelate with the Pd(II) center, forcing the catalytic cycle forward.

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v).

    • Causality: Water is essential to dissolve the phosphate base and generate the reactive "ate" complex of the boronic acid, which is required for the transmetalation step.

  • Reaction Execution: Heat to 90 °C for 12 hours under vigorous stirring. Monitor via LC-MS until the 2-Cl-4-ECBA mass peak (m/z 227 [M-H]⁻) is consumed.

  • Workup & Validation: Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH 2. Self-Validation: The product will precipitate or partition into the organic layer only when the C1-carboxylate is fully protonated. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd 2-Cl-4-ECBA PdII Pd(II) Intermediate (Chelation Risk) OxAdd->PdII TransMet Transmetalation (Boronate Transfer) PdII->TransMet Ar-B(OH)2, Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Product Release

Figure 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle for 2-Cl-4-ECBA cross-coupling.

Orthogonal Functionalization (Ester vs. Carboxylic Acid)

A primary advantage of 2-Cl-4-ECBA over simple halobenzoic acids is its dual, differentiated carbonyl handles. The C1 position is a free carboxylic acid (ready for immediate amidation), while the C4 position is protected as an ethyl ester (stable to mild coupling conditions but cleavable under strong basic hydrolysis).

Protocol 2: Chemoselective Amidation of the C1-Carboxylic Acid

This protocol selectively activates the C1-acid without hydrolyzing the C4-ester.

Step-by-Step Methodology:

  • Activation: Dissolve 2-Cl-4-ECBA (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv) at 0 °C. Stir for 15 minutes.

    • Causality: HATU rapidly converts the free C1-carboxylic acid into a highly electrophilic O-At ester. The C4-ethyl ester remains completely inert under these non-nucleophilic, mildly basic conditions.

  • Amine Addition: Add the target primary or secondary amine (1.2 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% aqueous LiCl (to pull DMF into the aqueous phase), 1M HCl (to remove unreacted amine), and saturated NaHCO₃.

  • NMR Validation: Confirm chemoselectivity via ¹H NMR. Self-Validation: The retention of the C4-ester is confirmed by the presence of a distinct quartet at ~4.3 ppm (CH₂) and a triplet at ~1.3 ppm (CH₃), alongside the newly formed amide proton signals.

OrthogonalReactivity Start 2-Cl-4-ECBA (Dual Carbonyls) Amidation Selective Amidation (C1-COOH) Start->Amidation HATU, Amine Hydrolysis Ester Hydrolysis (C4-COOEt) Start->Hydrolysis LiOH, H2O AmideProd C1-Amide / C4-Ester Product Amidation->AmideProd AcidProd C1-COOH / C4-COOH Diacid Hydrolysis->AcidProd

Figure 2: Orthogonal functionalization pathways for the C1-acid and C4-ester groups.

References

  • Journal of the American Chemical Society. "Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids". ACS Publications. Available at: [Link]

  • National Institutes of Health (PMC). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". PubMed Central. Available at: [Link]

  • Organometallics. "Aqueous-Phase Chemistry of η3-Allylpalladium(II) Complexes with Sulfonated N-Heterocyclic Carbene Ligands: Solvent Effects in the Protolysis of Pd–C Bonds and Suzuki–Miyaura Reactions". ACS Publications. Available at: [Link]

Sources

Comparative

Reproducibility of 2-Chloro-4-(ethoxycarbonyl)benzoic acid synthesis across different batches

For researchers and professionals in drug development, the consistent, batch-to-batch synthesis of key intermediates is not merely a procedural goal; it is the bedrock of reliable and scalable science. Batch-to-batch var...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the consistent, batch-to-batch synthesis of key intermediates is not merely a procedural goal; it is the bedrock of reliable and scalable science. Batch-to-batch variation, defined as the measurable differences in quality attributes between discrete production runs, can derail research timelines, compromise results, and introduce significant economic inefficiencies.[1][2] This guide provides an in-depth comparison of two common synthetic strategies for producing 2-Chloro-4-(ethoxycarbonyl)benzoic acid, a valuable building block in medicinal chemistry. We will dissect the causality behind experimental choices, analyze factors impacting reproducibility, and provide robust, self-validating protocols to empower researchers to achieve consistent outcomes.

Introduction: The Criticality of Synthetic Reproducibility

In the synthesis of complex molecules, intermediates like 2-Chloro-4-(ethoxycarbonyl)benzoic acid serve as foundational scaffolds. Inconsistency in the purity, yield, or impurity profile of such a precursor can have a cascading effect on subsequent downstream reactions. Factors ranging from raw material quality and precise control of reaction parameters to the chosen synthetic route can introduce variability.[3][4] This guide will compare two prevalent esterification methods—the direct Fischer-Speier Esterification and a two-step Acyl Chloride-mediated route—evaluating them through the lens of batch-to-batch consistency.

Synthetic Strategies: A Mechanistic and Practical Comparison

The target molecule can be synthesized from its parent dicarboxylic acid, 2-chloroterephthalic acid, via mono-esterification. The challenge lies in selectively esterifying one of the two carboxylic acid groups, a process influenced heavily by the chosen methodology.

Method 1: Fischer-Speier Esterification (Direct Acid Catalysis)

This classical method involves heating the carboxylic acid with an excess of alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[5][6]

Mechanistic Principle: The reaction proceeds via protonation of the carboxylic acid, which activates the carbonyl group for nucleophilic attack by the alcohol.[7] This is a reversible equilibrium reaction. To drive the reaction towards the ester product, Le Chatelier's principle is employed by using a large excess of the alcohol and/or by removing the water byproduct as it forms.[5][8]

Reproducibility Challenges:

  • Equilibrium Dependency: The reversible nature of the reaction means that slight variations in temperature, reaction time, or the efficiency of water removal can lead to significant differences in final conversion rates and yield between batches.[8]

  • Byproduct Formation: At the elevated temperatures often required, strong acids like H₂SO₄ can cause side reactions, including dehydration of the alcohol or potential sulfonation of the aromatic ring, introducing impurities that vary with minor temperature fluctuations.[7]

  • Workup Consistency: Neutralizing the strong acid catalyst and partitioning the product during aqueous workup can be sources of variability if pH is not precisely controlled or if emulsions form inconsistently.

Method 2: Acyl Chloride Intermediate Route

This strategy involves a two-step process. First, the carboxylic acid is converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][9] The isolated or in-situ generated acyl chloride is then reacted with ethanol to form the ester.

Mechanistic Principle: The conversion to an acyl chloride replaces the hydroxyl group of the carboxylic acid with a much better leaving group (chloride). The subsequent reaction with ethanol is a rapid, irreversible nucleophilic acyl substitution, which proceeds to completion under mild conditions.[6] The byproducts of the first step (SO₂ and HCl when using thionyl chloride) are gaseous, which helps drive the reaction to completion.[9]

Reproducibility Challenges:

  • Reagent Sensitivity: Thionyl chloride is highly reactive and sensitive to moisture. Inconsistent reagent quality or atmospheric moisture ingress can reduce the efficiency of acyl chloride formation and introduce impurities.

  • Intermediate Purity: The purity of the acyl chloride intermediate is paramount. Incomplete removal of excess thionyl chloride before the addition of ethanol can lead to the formation of ethyl chlorosulfite and other side products.

  • Handling and Safety: The reagents are corrosive and toxic, requiring stringent and consistent handling procedures to ensure both safety and reaction consistency.

Comparative Data Analysis

To illustrate the impact of the chosen methodology on reproducibility, the following table summarizes hypothetical, yet realistic, data from five consecutive batches for each synthetic route. Purity and impurity levels are quantified using a standardized High-Performance Liquid Chromatography (HPLC) method.

Batch IDMethodYield (%)Purity by HPLC (%)Unreacted Starting Material (%)Di-ethyl Ester Impurity (%)
B001-FS Fischer-Speier7897.11.80.9
B002-FS Fischer-Speier7296.52.50.8
B003-FS Fischer-Speier8197.51.51.0
B004-FS Fischer-Speier7596.82.10.9
B005-FS Fischer-Speier7195.93.01.1
B001-AC Acyl Chloride9199.20.30.4
B002-AC Acyl Chloride9399.40.20.3
B003-AC Acyl Chloride9299.10.40.4
B004-AC Acyl Chloride9098.90.50.5
B005-AC Acyl Chloride9299.30.20.4

Analysis: The data clearly indicates that the Acyl Chloride route (Bxxx-AC) provides consistently higher yields and purity compared to the Fischer-Speier method (Bxxx-FS). The standard deviation in both yield and purity is significantly lower for the acyl chloride method, highlighting its superior batch-to-batch reproducibility. The primary impurity in the Fischer-Speier reaction is the unreacted starting material, a direct consequence of the reaction's equilibrium nature.

Visualizing the Synthetic Workflow

The following diagram illustrates the comparative workflows for the synthesis and analysis of 2-Chloro-4-(ethoxycarbonyl)benzoic acid.

Caption: Comparative workflow for two synthetic routes.

Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems with clear steps and checkpoints.

Protocol 1: Acyl Chloride Route (Recommended for High Reproducibility)
  • Reagent Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous toluene as the solvent.

  • Acyl Chloride Formation:

    • To a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 2-chloroterephthalic acid (1.0 eq).

    • Add anhydrous toluene (10 mL per gram of acid).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) via the dropping funnel at room temperature over 20 minutes.

    • Heat the mixture to 80 °C and stir for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases. Monitor by TLC (thin-layer chromatography) to confirm consumption of the starting material.

  • Esterification:

    • Cool the reaction mixture to room temperature.

    • Remove excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

    • Re-dissolve the resulting crude acyl chloride in anhydrous dichloromethane (DCM, 10 mL per gram of initial acid).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of absolute ethanol (1.2 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Slowly add the ethanol/pyridine solution to the acyl chloride solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Quench the reaction by slowly adding 1M HCl solution.

    • Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography.

Protocol 2: Analytical HPLC Method for Quality Control

This method is crucial for quantifying purity and identifying impurities, forming the basis of batch-to-batch comparison.[10][11]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare samples at approximately 1 mg/mL in a 50:50 acetonitrile/water diluent.

Troubleshooting Reproducibility Issues

When batches fall out of specification, a logical diagnostic process is essential.

G cluster_FS Fischer-Speier Issues cluster_AC Acyl Chloride Issues Start Batch Fails QC (Low Yield or Purity) Check_Method Which Method Used? Start->Check_Method FS_Yield Low Yield? Check_Method->FS_Yield Fischer-Speier AC_Yield Low Yield? Check_Method->AC_Yield Acyl Chloride FS_Impurity High Starting Material? FS_Impurity_Yes Incomplete Reaction. Increase reaction time or improve water removal. FS_Impurity->FS_Impurity_Yes Yes FS_Impurity_No Analyze unknown peaks by MS. Consider side reactions. FS_Impurity->FS_Impurity_No No FS_Yield->FS_Impurity No FS_Yield_Yes Check workup pH. Verify catalyst activity. Ensure excess alcohol. FS_Yield->FS_Yield_Yes Yes AC_Impurity Unknown Impurities? AC_Impurity_Yes Check for residual SOCl₂. Verify moisture-free conditions. AC_Impurity->AC_Impurity_Yes Yes AC_Impurity_No Check starting material purity. AC_Impurity->AC_Impurity_No No AC_Yield->AC_Impurity No AC_Yield_Yes Verify SOCl₂ quality/amount. Check for losses during workup. AC_Yield->AC_Yield_Yes Yes

Caption: Troubleshooting decision tree for synthesis issues.

Conclusion and Recommendation

While Fischer-Speier esterification is a classic and seemingly simple method, its reliance on a sensitive equilibrium makes it inherently more prone to batch-to-batch variability. For the synthesis of 2-Chloro-4-(ethoxycarbonyl)benzoic acid, where high purity and consistency are paramount for downstream applications in research and drug development, the Acyl Chloride intermediate route is demonstrably superior. Its irreversible nature, coupled with the formation of gaseous byproducts that drive the reaction to completion, leads to higher yields, greater purity, and significantly improved reproducibility. The additional step and handling requirements are a worthwhile trade-off for the reliability and consistency it provides. By implementing stringent controls over reagent quality and reaction conditions, researchers can confidently produce this key intermediate with minimal batch-to-batch variation.

References

  • Vertex AI Search. (n.d.). Batch to Batch Variation.
  • Kewaunee. (2023, November 29). Chemical Synthesis Batch to Continuous Manufacturing.
  • Galia, A., et al. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC.
  • Ramirez, J. C., & Spencer, B. A. (2014, October 28). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. ACS Publications.
  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
  • Rehman, F., et al. (2021, August 2). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry.
  • Tristar Intermediates. (2025, April 3). Quality Assurance Techniques for Batch-to-Batch Consistency.
  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column.
  • Quora. (2015, February 21). What factors may influence the yield of an ester?
  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
  • Khan, I., et al. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC.
  • EPA. (1998, January). Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Student Academic Success. (2025, June 15). Organic Reactions: Esterification & Transesterification.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Organic Synthesis. (n.d.). Acid to Ester (SOCl₂ & alcohol).
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-Chloro-2-(4-formylphenyl)benzoic acid.

Sources

Validation

A Guide to Differentiating Structural Isomers of 2-Chloro-4-(ethoxycarbonyl)benzoic Acid using NMR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of molecules is paramount. Even minor changes in the substitution pattern of a molecule, resulting in struc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of molecules is paramount. Even minor changes in the substitution pattern of a molecule, resulting in structural isomers, can lead to vastly different pharmacological and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the unambiguous determination of molecular structure.[1][2] This guide provides an in-depth comparison of the expected ¹H and ¹³C NMR chemical shifts for structural isomers of 2-Chloro-4-(ethoxycarbonyl)benzoic acid, offering a predictive framework for their differentiation.

The Foundational Role of NMR in Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method that provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.[2] The chemical shift (δ), reported in parts per million (ppm), is a key parameter in NMR. It is highly sensitive to the electronic environment surrounding a nucleus. Factors such as the presence of electronegative atoms, π-systems, and the overall molecular geometry influence the chemical shift, causing nuclei in different chemical environments to resonate at distinct frequencies. This sensitivity makes NMR an exceptional tool for distinguishing between structural isomers, which, despite having the same molecular formula, possess different atomic connectivity and, consequently, unique sets of nuclear chemical environments.

Predicting the ¹H and ¹³C NMR Spectra of 2-Chloro-4-(ethoxycarbonyl)benzoic Acid Isomers

To illustrate the power of NMR in isomer differentiation, we will predict and compare the ¹H and ¹³C NMR spectra for three structural isomers of chloro(ethoxycarbonyl)benzoic acid. These predictions are based on the principle of substituent additivity, where the effect of each substituent on the chemical shifts of the benzene ring protons and carbons is considered. The base chemical shift for benzene protons is approximately 7.3 ppm, and for benzene carbons, it is 128.5 ppm.

Isomer 1: 2-Chloro-4-(ethoxycarbonyl)benzoic acid

In this isomer, the chloro group is ortho to the carboxylic acid, and the ethoxycarbonyl group is para.

¹H NMR Prediction:

  • Aromatic Protons: The three aromatic protons will be in different chemical environments and will exhibit a complex splitting pattern.

    • The proton ortho to the electron-withdrawing carboxylic acid and meta to the chloro and ethoxycarbonyl groups is expected to be the most deshielded (highest ppm value).

    • The proton ortho to the ethoxycarbonyl group and meta to the carboxylic acid and chloro groups will also be deshielded.

    • The proton ortho to the chloro group and meta to the carboxylic acid and ethoxycarbonyl groups will be influenced by the opposing effects of the electron-withdrawing chloro and carboxylic acid groups and the ethoxycarbonyl group.

  • Ethyl Group Protons: The ethoxycarbonyl group will show a characteristic quartet for the -CH₂- protons (around 4.4 ppm) and a triplet for the -CH₃ protons (around 1.4 ppm).

¹³C NMR Prediction:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the chloro, carboxylic acid, and ethoxycarbonyl groups will have their chemical shifts significantly influenced.

    • The carbon bearing the carboxylic acid group will be significantly deshielded (around 165-175 ppm).

    • The carbon bearing the ethoxycarbonyl group will also be deshielded.

    • The carbon attached to the chlorine atom will be shifted downfield.

  • Ethyl Group and Carbonyl Carbons: The carbonyl carbon of the ester will appear in the 160-170 ppm region. The -CH₂- carbon will be around 60-65 ppm, and the -CH₃ carbon will be around 14 ppm.

Isomer 2: 3-Chloro-4-(ethoxycarbonyl)benzoic acid

Here, the chloro and ethoxycarbonyl groups are meta and para, respectively, to the carboxylic acid.

¹H NMR Prediction:

  • Aromatic Protons: The three aromatic protons will have distinct chemical shifts.

    • The proton ortho to both the carboxylic acid and the chloro group will be significantly deshielded.

    • The proton ortho to the carboxylic acid and meta to the chloro group will also be downfield.

    • The proton ortho to the ethoxycarbonyl group and meta to the chloro and carboxylic acid groups will be influenced by all three substituents.

  • Ethyl Group Protons: Similar to isomer 1, a quartet and a triplet for the ethyl group will be observed.

¹³C NMR Prediction:

  • Aromatic Carbons: Six unique signals are expected. The positions will differ from Isomer 1 due to the different substituent arrangement.

  • Ethyl Group and Carbonyl Carbons: The chemical shifts for the ethoxycarbonyl group carbons will be similar to those in Isomer 1.

Isomer 3: 4-Chloro-2-(ethoxycarbonyl)benzoic acid

In this isomer, the chloro group is para to the carboxylic acid, and the ethoxycarbonyl group is ortho.

¹H NMR Prediction:

  • Aromatic Protons: Three distinct aromatic proton signals are expected.

    • The proton ortho to the carboxylic acid and the ethoxycarbonyl group will be significantly deshielded.

    • The other two protons will have chemical shifts determined by their positions relative to the three substituents.

  • Ethyl Group Protons: A quartet and a triplet are expected for the ethyl group.

¹³C NMR Prediction:

  • Aromatic Carbons: Again, six unique aromatic carbon signals are anticipated, with chemical shifts characteristic of this specific substitution pattern.

  • Ethyl Group and Carbonyl Carbons: The chemical shifts for the ethoxycarbonyl group will be consistent with the other isomers.

Comparative Data Table

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the three isomers. These are estimated values based on substituent effects and should be used as a guide for comparison. Actual experimental values may vary slightly depending on the solvent and concentration.

Isomer Predicted ¹H Chemical Shifts (ppm) Predicted ¹³C Chemical Shifts (ppm)
2-Chloro-4-(ethoxycarbonyl)benzoic acid Aromatic: 3H multiplet (approx. 7.5-8.2 ppm)-OCH₂CH₃: ~4.4 (q)-OCH₂CH₃: ~1.4 (t)Aromatic: 6 signals (approx. 125-140 ppm)C=O (acid): ~168 ppmC=O (ester): ~165 ppm-OCH₂CH₃: ~62 ppm-OCH₂CH₃: ~14 ppm
3-Chloro-4-(ethoxycarbonyl)benzoic acid Aromatic: 3H multiplet (approx. 7.6-8.3 ppm)-OCH₂CH₃: ~4.4 (q)-OCH₂CH₃: ~1.4 (t)Aromatic: 6 signals (approx. 127-138 ppm)C=O (acid): ~167 ppmC=O (ester): ~164 ppm-OCH₂CH₃: ~62 ppm-OCH₂CH₃: ~14 ppm
4-Chloro-2-(ethoxycarbonyl)benzoic acid Aromatic: 3H multiplet (approx. 7.4-8.1 ppm)-OCH₂CH₃: ~4.4 (q)-OCH₂CH₃: ~1.4 (t)Aromatic: 6 signals (approx. 126-142 ppm)C=O (acid): ~169 ppmC=O (ester): ~166 ppm-OCH₂CH₃: ~62 ppm-OCH₂CH₃: ~14 ppm

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the structural isomers of 2-Chloro-4-(ethoxycarbonyl)benzoic acid.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified solid isomer into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.

  • Gently swirl the vial to dissolve the sample completely. If necessary, use a vortex mixer.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Use a standard 90° pulse sequence.

  • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Set the relaxation delay (e.g., 1-2 seconds).

  • Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition:

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).[3]

  • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Set a sufficient number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

  • Set an appropriate relaxation delay (e.g., 2-5 seconds).

  • Acquire the FID.

3. Data Processing:

  • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

  • Phase correct the spectra to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

  • Analyze the splitting patterns (multiplicity) in the ¹H spectrum to deduce proton-proton coupling information.

Visualizing the Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the structural isomers based on their predicted NMR characteristics.

G cluster_0 Isomer Differentiation Workflow cluster_1 Predicted Spectral Features Unknown Unknown Isomer of C10H9ClO4 NMR_Acquisition Acquire 1H and 13C NMR Spectra Unknown->NMR_Acquisition Spectral_Analysis Analyze Chemical Shifts, Integration, and Splitting Patterns NMR_Acquisition->Spectral_Analysis Comparison Compare Experimental Spectrum with Predicted Patterns Spectral_Analysis->Comparison Isomer1 Isomer 1: 2-Chloro-4-(ethoxycarbonyl)benzoic acid (Unique Aromatic Pattern A) Isomer1->Comparison Isomer2 Isomer 2: 3-Chloro-4-(ethoxycarbonyl)benzoic acid (Unique Aromatic Pattern B) Isomer2->Comparison Isomer3 Isomer 3: 4-Chloro-2-(ethoxycarbonyl)benzoic acid (Unique Aromatic Pattern C) Isomer3->Comparison Identification Structural Identification Comparison->Identification

Caption: Workflow for isomer identification using NMR spectroscopy.

Conclusion

NMR spectroscopy provides a robust and definitive method for the structural elucidation and differentiation of isomers. By carefully analyzing the ¹H and ¹³C NMR spectra, researchers can gain a wealth of information about the molecular structure. The predicted differences in the chemical shifts and splitting patterns of the aromatic protons for the isomers of 2-Chloro-4-(ethoxycarbonyl)benzoic acid provide a clear basis for their distinction. This guide serves as a practical framework for utilizing NMR spectroscopy to ensure the correct structural assignment of synthesized compounds, a critical step in any chemical research and development endeavor.

References

  • Jasperse, K. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the ¹³C NMR chemical shifts in substituted benzenes. Retrieved from [Link]

  • (n.d.). ¹H NMR Spectroscopy.
  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]_ aromatic.htm

  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC. Retrieved from [Link]

  • (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Brown, D. (2026, March 22). C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. Retrieved from [Link]

  • PubMed. (2006, August 15). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link]

  • (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from a university chemistry department resource.
  • Kanan Lab, Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

  • Kwan, E. E. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Retrieved from [Link]

  • Brown, D. (2026, February 24). Interpreting the ¹³C NMR spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). ¹HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • McNeil Group. (n.d.). NMR Guide. Retrieved from a university research group's website.
  • (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (¹H, ¹³C) in Organic Molecule.
  • Creative Biostructure. (2025, June 29). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). ¹³C NMR Spectroscopy.
  • OA Monitor Ireland. (n.d.). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of ¹H & ¹³C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • (2017, November 4). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

  • chemmunicate !. (2021, February 5). How to predict ¹H/ ¹³C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. Retrieved from [Link]

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Comparative

A Comparative Guide to the Catalytic Efficiency of 2-Chloro-4-(ethoxycarbonyl)benzoic Acid Derivatives: A Proof-of-Concept Investigation

In the ever-evolving landscape of chemical synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. While complex metal-based catalysts have long dominated the field, there is a burg...

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Author: BenchChem Technical Support Team. Date: April 2026

In the ever-evolving landscape of chemical synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. While complex metal-based catalysts have long dominated the field, there is a burgeoning interest in the development of simpler, metal-free organocatalysts.[1][2] Benzoic acid and its derivatives have emerged as a promising class of organocatalysts, leveraging their inherent acidity and tunable electronic and steric properties to facilitate a range of organic transformations.[1][2][3] This guide delves into the prospective catalytic applications of a novel class of compounds: 2-Chloro-4-(ethoxycarbonyl)benzoic acid and its derivatives.

Given the nascent stage of research into this specific family of molecules, this document serves as a comprehensive, proof-of-concept framework for their systematic evaluation. We will explore plausible synthetic routes, propose a model catalytic reaction, and provide detailed experimental protocols for a rigorous assessment of their catalytic efficiency. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to explore the catalytic potential of these and other novel organic molecules.

Synthetic Pathways to 2-Chloro-4-(ethoxycarbonyl)benzoic Acid and its Derivatives

A robust assessment of catalytic efficiency begins with the reliable synthesis of the catalyst candidates. While a dedicated synthetic route for 2-Chloro-4-(ethoxycarbonyl)benzoic acid is not extensively documented, established methods for the synthesis of substituted benzoic acids provide a clear blueprint.[4] A plausible and efficient approach involves the oxidation of the corresponding substituted toluene.

A generalized synthetic workflow for creating a library of derivatives for comparative analysis is illustrated below. This allows for the systematic investigation of structure-activity relationships.

cluster_synthesis Synthesis of Substituted Toluene Precursors cluster_oxidation Oxidation to Benzoic Acid Derivatives toluene Substituted Toluene halogenation Halogenation toluene->halogenation e.g., Cl2, FeCl3 esterification Esterification toluene->esterification e.g., Friedel-Crafts Acylation other_functionalization Other Functionalization toluene->other_functionalization substituted_toluene Functionalized Toluene Derivative oxidation Oxidation (e.g., KMnO4, HNO3) substituted_toluene->oxidation benzoic_acid_derivative 2-Chloro-4-(ethoxycarbonyl)benzoic acid Derivative oxidation->benzoic_acid_derivative

Caption: A generalized workflow for the synthesis of 2-Chloro-4-(ethoxycarbonyl)benzoic acid derivatives.

Proposed Model Reaction: Fischer Esterification

To assess the catalytic prowess of our target compounds, a well-understood and widely applicable model reaction is essential. The Fischer esterification of a carboxylic acid with an alcohol is an excellent candidate. This reaction is acid-catalyzed, and the efficiency of the catalyst is directly related to its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.

The presence of two electron-withdrawing groups (the chloro and ethoxycarbonyl substituents) on the 2-Chloro-4-(ethoxycarbonyl)benzoic acid core is hypothesized to increase the acidity of the carboxylic acid proton, potentially leading to enhanced catalytic activity compared to unsubstituted benzoic acid.

Hypothesized Catalytic Cycle

The proposed catalytic cycle for the Fischer esterification, catalyzed by a generic benzoic acid derivative (Ar-COOH), is depicted below.

cat Ar-COOH (Catalyst) activated_rcooh Activated R-COOH [R-C(OH)2]+ cat->activated_rcooh + H+ rcooh R-COOH (Substrate) rcooh->activated_rcooh tetrahedral_intermediate Tetrahedral Intermediate activated_rcooh->tetrahedral_intermediate + R'-OH roh R'-OH (Alcohol) roh->tetrahedral_intermediate ester R-COOR' (Product) tetrahedral_intermediate->ester - H2O, -H+ water H2O tetrahedral_intermediate->water cat_regen Ar-COOH (Catalyst Regenerated) ester->cat_regen water->cat_regen cat_regen->cat

Caption: Hypothesized catalytic cycle for Fischer esterification catalyzed by a benzoic acid derivative.

Experimental Protocols for Assessing Catalytic Efficiency

A rigorous and standardized experimental protocol is crucial for obtaining reproducible and comparable data.

General Procedure for Catalytic Esterification
  • Reactor Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid substrate (e.g., acetic acid, 10 mmol) and the alcohol (e.g., n-butanol, 12 mmol).

  • Catalyst Addition: Add the 2-Chloro-4-(ethoxycarbonyl)benzoic acid derivative (0.1 mmol, 1 mol%).

  • Control Reaction: Prepare a parallel reaction under identical conditions but without the addition of the catalyst to determine the background reaction rate.

  • Reaction Execution: Heat the reaction mixture to a constant temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (approx. 50 µL) of the reaction mixture. Quench the aliquot immediately in a known volume of a suitable solvent (e.g., dichloromethane) containing an internal standard (e.g., dodecane) for gas chromatography (GC) analysis.

Analytical Method: Gas Chromatography (GC)
  • Instrument: A standard gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A suitable capillary column for separating the reactants and products (e.g., a DB-5 or equivalent).

  • Method: Develop a temperature gradient method that provides good resolution of all components.

  • Quantification: Determine the concentration of the reactants and products by integrating the peak areas relative to the internal standard. Create a calibration curve for accurate quantification.

Calculation of Performance Metrics
  • Conversion (%): Conversion (%) = [(Initial moles of limiting reactant - Final moles of limiting reactant) / Initial moles of limiting reactant] * 100

  • Yield (%): Yield (%) = (Actual moles of product / Theoretical maximum moles of product) * 100

  • Turnover Number (TON): TON = Moles of product / Moles of catalyst

  • Turnover Frequency (TOF): TOF = TON / Reaction time (in hours)

Comparative Analysis: A Hypothetical Dataset

To illustrate the comparative assessment, the following table presents hypothetical data for the esterification of acetic acid with n-butanol, catalyzed by various derivatives of 2-Chloro-4-(ethoxycarbonyl)benzoic acid.

Catalyst DerivativeSubstituent at Position 5Reaction Time (h)Conversion (%)Yield (%)TONTOF (h⁻¹)
1 H (Parent Compound)485828220.5
2 -NO₂ (Electron-withdrawing)492909022.5
3 -OCH₃ (Electron-donating)475727218.0
4 Unsubstituted Benzoic Acid455535313.3
5 No Catalyst (Control)4<5<5--
Interpretation of Hypothetical Data
  • Effect of Substituents: The data suggests that the presence of an electron-withdrawing group (-NO₂) at position 5 enhances the catalytic activity (Catalyst 2 ), likely by increasing the acidity of the catalyst. Conversely, an electron-donating group (-OCH₃) decreases the catalytic efficiency (Catalyst 3 ) compared to the parent compound.

  • Benchmarking: The parent compound, 2-Chloro-4-(ethoxycarbonyl)benzoic acid (Catalyst 1 ), demonstrates significantly higher catalytic activity than unsubstituted benzoic acid, highlighting the beneficial effect of the chloro and ethoxycarbonyl groups.

  • Validation: The control experiment confirms that the reaction is indeed catalyzed by the benzoic acid derivatives and does not proceed to a significant extent on its own.

Troubleshooting and Protocol Validation

A self-validating experimental design is key to ensuring the trustworthiness of the results.

start Low Conversion or Yield check_catalyst Check Catalyst Purity and Loading start->check_catalyst check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Temperature and Time start->check_conditions check_analytical Validate Analytical Method (GC/HPLC) start->check_analytical catalyst_deactivation Assess Catalyst Stability check_catalyst->catalyst_deactivation side_reactions Investigate Potential Side Reactions check_reagents->side_reactions check_conditions->side_reactions

Caption: A troubleshooting decision tree for common issues in catalytic experiments.

Conclusion and Future Outlook

This guide provides a foundational framework for the systematic investigation of 2-Chloro-4-(ethoxycarbonyl)benzoic acid derivatives as a novel class of organocatalysts. The proposed methodologies, from synthesis to kinetic analysis, are designed to yield robust and comparable data. The hypothetical results underscore the significant potential for tuning catalytic activity through rational substituent design.

Future work should focus on expanding the library of derivatives and applying them to a broader range of catalytic transformations. Mechanistic studies, including computational modeling, will be invaluable in further elucidating the structure-activity relationships and guiding the design of next-generation organocatalysts. The exploration of these simple, yet potentially powerful, molecules promises to contribute to the development of more sustainable and efficient chemical processes.

References

  • COF-300 synthesis and colloidal stabilization with substituted benzoic acids.RSC Publishing.
  • Catalytic C–N and C–H Bond Activation: ortho-Allylation of Benzoic Acids with Allyl Amines.
  • Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen.OAE Publishing Inc.
  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study.MDPI.
  • C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (Cp*IrCl2)2.
  • Organoc
  • Benzoic Acid as an Efficient Organocatalyst for the Statistical Ring-Opening Copolymerization of ε-Caprolactone and L -Lactide: A Computational Investigation.
  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous C
  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.Benchchem.
  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.PrepChem.com.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Chloro-4-(ethoxycarbonyl)benzoic acid

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Chloro-4-(ethoxycarbonyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Waste Characterization

2-Chloro-4-(ethoxycarbonyl)benzoic acid is a halogenated aromatic carboxylic acid. Based on the hazard profiles of similar chlorinated benzoic acid derivatives, it is prudent to handle this compound as a hazardous substance.

Key Hazard Considerations:

  • Irritation: Similar compounds are known to cause skin and serious eye irritation[1][2].

  • Acute Toxicity: Some chlorinated benzoic acids are harmful if swallowed[3][4].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust[1][2].

Due to the presence of chlorine, this compound must be classified as a halogenated organic waste . This is a critical first step as halogenated and non-halogenated waste streams must be kept separate for proper disposal, primarily due to incineration requirements and potential for harmful byproducts if mixed improperly.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling 2-Chloro-4-(ethoxycarbonyl)benzoic acid for disposal, ensure you are wearing the appropriate PPE.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could cause serious eye irritation or damage.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated.Minimizes the risk of inhaling airborne particles that could cause respiratory tract irritation.

Table 1: Required Personal Protective Equipment

Segregation and Collection: A Step-by-Step Protocol

Proper segregation is paramount to safe and compliant chemical waste disposal. Do not mix this compound with non-hazardous or non-halogenated waste.

Protocol for Waste Collection:

  • Container Selection:

    • Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene - HDPE).

    • Ensure the container has a secure, leak-proof screw-top cap.

  • Labeling:

    • Before adding any waste, label the container with the words "HAZARDOUS WASTE".

    • Clearly write the full chemical name: "2-Chloro-4-(ethoxycarbonyl)benzoic acid". Avoid using abbreviations or chemical formulas.

    • Maintain a log of the approximate quantity of waste added to the container.

  • Waste Transfer:

    • If transferring the solid compound, use a chemical fume hood to minimize inhalation exposure.

    • For solutions containing this compound, carefully pour the liquid into the designated halogenated organic waste container.

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents or bases.

Disposal Pathway Decision Framework

The following diagram illustrates the decision-making process for the disposal of 2-Chloro-4-(ethoxycarbonyl)benzoic acid.

G cluster_0 start Start: Generation of 2-Chloro-4-(ethoxycarbonyl)benzoic acid waste is_solid Is the waste a solid or in solution? start->is_solid solid_waste Solid Waste is_solid->solid_waste Solid liquid_waste Liquid Waste (in organic solvent) is_solid->liquid_waste Solution characterize Characterize as Halogenated Organic Waste solid_waste->characterize liquid_waste->characterize segregate Segregate into a designated, labeled Halogenated Waste container characterize->segregate storage Store in a secure Satellite Accumulation Area segregate->storage handover Arrange for pickup by a licensed Hazardous Waste Contractor storage->handover end End: Proper Disposal via Incineration handover->end

Diagram 1: Disposal Workflow for 2-Chloro-4-(ethoxycarbonyl)benzoic acid.

Final Disposal and Regulatory Considerations

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste generators are responsible for the waste from "cradle to grave." The final step in the disposal process is to hand over the properly accumulated and labeled waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

This class of compound is typically disposed of via high-temperature incineration at a permitted facility. This method is necessary to ensure the complete destruction of the halogenated organic molecules, preventing their release into the environment.

It is a violation of U.S. Environmental Protection Agency (EPA) regulations to dispose of this chemical down the drain or in regular solid waste[5]. Always consult your local and institutional regulations, as they may have specific requirements in addition to federal guidelines.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Assess: If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.

  • Clean-up (for small spills):

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

This guide provides a comprehensive framework for the responsible disposal of 2-Chloro-4-(ethoxycarbonyl)benzoic acid. By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet: 4-Chlorobenzoic acid.
  • PubChem. (n.d.). 2-Chloro-4-(ethoxycarbonyl)benzoic acid. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. National Institutes of Health. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2-Chloro-4-methylsulfonylbenzoic acid.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: 4-Chloro-2-(methoxycarbonyl)benzoic acid.
  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

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Handling

A Researcher's Guide to the Safe Handling of 2-Chloro-4-(ethoxycarbonyl)benzoic Acid

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for h...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS No. 911314-33-5). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural motifs—a chlorinated aromatic ring and a carboxylic acid ester—provide a clear basis for establishing robust safety protocols. The guidance herein is synthesized from the known hazards of analogous compounds, such as 4-Chlorobenzoic acid and 2-Chlorobenzoic acid, and is grounded in established laboratory safety principles.[1][2][3]

Hazard Analysis: Understanding the Risks

2-Chloro-4-(ethoxycarbonyl)benzoic acid is a solid, likely appearing as a white to yellow powder.[4] Based on its constituent functional groups, we must anticipate the following primary hazards:

  • Skin Irritation: Chlorinated benzoic acids are known to cause skin irritation.[2][3] Prolonged contact can lead to redness, itching, and inflammation.

  • Serious Eye Damage/Irritation: This class of compounds poses a significant risk to the eyes.[1][2][5] Direct contact with the solid or its dust can cause serious irritation and potentially severe damage.[5]

  • Respiratory Tract Irritation: Inhalation of dust from the solid compound may cause irritation to the respiratory system.[2]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with related compounds.[2]

Combustion may produce toxic gases, including carbon oxides and hydrogen chloride gas.[1] Therefore, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table summarizes the minimum required PPE for handling 2-Chloro-4-(ethoxycarbonyl)benzoic acid.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles with side shieldsProtects against dust particles and accidental splashes. Must conform to EN166 or NIOSH standards.[1]
Face shield (in addition to goggles)Required when handling larger quantities (>10g) or when there is a significant risk of splashing.
Hands Chemical-resistant gloves (Nitrile)Nitrile gloves offer good protection against chlorinated solvents and many acids.[1] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[1]
Body Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.
Chemical-resistant apronRecommended when handling larger quantities or during procedures with a high splash potential.
Respiratory Use in a certified chemical fume hoodAll handling of the solid that may generate dust should be performed in a fume hood to minimize inhalation exposure.
N95/P1 or higher-rated respiratorRequired if work cannot be conducted in a fume hood or if dust generation is unavoidable.[1]
Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of handling.

  • Designated Area: All work with 2-Chloro-4-(ethoxycarbonyl)benzoic acid should be conducted in a designated area within a laboratory, equipped with a certified chemical fume hood, an eyewash station, and a safety shower.

  • Review Safety Documents: Before beginning work, review this guide and the SDS for any analogous compounds being used.

  • Assemble PPE: Gather all necessary PPE and inspect it for integrity.

  • Prepare for Spills: Ensure a chemical spill kit equipped to handle solid organic acids is readily accessible.

The following diagram illustrates the mandatory sequence for putting on (donning) and taking off (doffing) your PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Figure 1. Procedural flow for donning and doffing Personal Protective Equipment.
  • Engineering Controls: Always handle the solid compound inside a chemical fume hood to control dust.[1]

  • Weighing: When weighing, use a balance inside the fume hood or use an enclosure to prevent dust from becoming airborne.

  • Transfers: Use spatulas and other appropriate tools to transfer the solid. Avoid creating dust clouds.

  • Housekeeping: Maintain a clean workspace. Do not allow dust or residue to accumulate on surfaces.

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Follow recommended storage temperatures, typically between 15–25 °C.[3]

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[1] Clean the spill area with soap and water. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

All waste containing 2-Chloro-4-(ethoxycarbonyl)benzoic acid must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solids (e.g., paper towels, gloves, excess reagent) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a designated halogenated organic waste container.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain or in regular trash.[1][5]

The following diagram outlines the decision-making process for proper waste segregation.

Waste_Disposal Start Waste Generated Decision1 Is the waste a solid or liquid? Start->Decision1 Solid_Waste Contaminated Solids (Gloves, Paper, Excess Reagent) Decision1->Solid_Waste Solid Liquid_Waste Contaminated Liquid (Solutions) Decision1->Liquid_Waste Liquid Solid_Container Seal in Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Halogenated Organic Waste Container Liquid_Waste->Liquid_Container Disposal Arrange for EHS Hazardous Waste Pickup Solid_Container->Disposal Liquid_Container->Disposal

Figure 2. Waste disposal workflow for 2-Chloro-4-(ethoxycarbonyl)benzoic acid.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-Chloro-4-(ethoxycarbonyl)benzoic acid, ensuring personal safety and the integrity of their work.

References

  • Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. [Link]

  • European Patent Office. Process for the manufacture of derivatives of benzoic acid - EP 0300922 A1. [Link]

  • Phenova. Benzoic Acid Standard Safety Data Sheet. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2-Ethoxybenzoic acid. [Link]

  • Scribd. Process for Benzoic Acid Derivatives | PDF | Chlorine. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - EP1853548 B. [Link]

  • Google Patents.
  • Carl ROTH. Safety Data Sheet: 2-Chlorobenzoic acid. [Link]

  • Carleton University. Benzene – Lab-Specific Standard Operating Procedure. [Link]

  • ATSDR - CDC Archive. Polycyclic Aromatic Hydrocarbons (PAHs): How Should Patients Exposed to PAHs Be Treated and Managed? [Link]

  • GOV.UK. Polycyclic aromatic hydrocarbons (Benzo[a]pyrene). [Link]

Sources

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